Lexithromycin
Description
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Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26?,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-CLMREVJHSA-N |
Isomeric SMILES |
CCC1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Lexithromycin mechanism of action on bacterial ribosomes
An In-Depth Technical Guide on the Mechanism of Action of Macrolide Antibiotics on Bacterial Ribosomes
Disclaimer: As of this writing, specific data for a compound named "Lexithromycin" is not available in the public scientific literature. Therefore, this guide will focus on the well-established mechanism of action of macrolide antibiotics, a class to which this compound likely belongs, using erythromycin and other clinically relevant macrolides as representative examples. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Macrolide Antibiotics
Macrolide antibiotics are a class of bacteriostatic or, at higher concentrations, bactericidal agents that inhibit bacterial protein synthesis.[1] They are characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. This class includes well-known drugs such as erythromycin, roxithromycin, azithromycin, and clarithromycin, as well as the newer generation of ketolides like telithromycin.[1][2] Their primary target is the bacterial 50S ribosomal subunit, where they interfere with the elongation of the nascent polypeptide chain.
The Core Mechanism: Inhibition of Protein Synthesis
The fundamental mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. This is achieved through their specific binding to the large (50S) ribosomal subunit.
Binding Site within the Ribosome
Macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which the growing polypeptide chain emerges from the ribosome. This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.
The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit. Key nucleotide residues involved in macrolide binding include A2058 and A2059 in domain V of the 23S rRNA. For newer macrolides like ketolides, additional interactions, for instance with U2609, contribute to their enhanced activity against resistant strains. Mutations in these rRNA bases, or in ribosomal proteins such as L4 and L22 that are near the binding site, can confer resistance.
Steric Hindrance and Context-Specific Stalling
By occupying a strategic position within the NPET, the bound macrolide molecule physically obstructs the path of the elongating polypeptide chain. This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.
Interestingly, the inhibitory action of macrolides is not universal for all proteins. Instead, it is often "context-specific," meaning that the stalling of translation is dependent on the amino acid sequence of the nascent peptide. Certain peptide motifs are particularly problematic for the ribosome to synthesize in the presence of a macrolide, leading to a more potent inhibitory effect on the production of specific proteins. Some macrolides can also allosterically induce conformational changes in the PTC, further contributing to the inhibition of peptide bond formation.
Quantitative Analysis of Macrolide-Ribosome Interactions
The binding affinity of macrolides to the ribosome is a critical determinant of their potency. This is often quantified by the dissociation constant (Kd). While specific data for this compound is unavailable, the following table summarizes representative Kd values for other macrolides.
| Antibiotic | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin | Streptococcus pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM | |
| Solithromycin (Ketolide) | Streptococcus pneumoniae | Equilibrium Binding | 5.1 ± 1.1 nM |
Visualizing the Mechanism and Experimental Workflow
Mechanism of Action Pathway
The following diagram illustrates the key steps in the mechanism of action of macrolide antibiotics on the bacterial ribosome.
Caption: Mechanism of macrolide action on the bacterial ribosome.
Experimental Workflow for Studying Macrolide-Ribosome Interactions
This flowchart outlines a typical experimental workflow for characterizing the interaction between a macrolide antibiotic and the bacterial ribosome.
Caption: Experimental workflow for macrolide-ribosome interaction studies.
Detailed Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Macrolide Complexes
Cryo-EM has become a powerful tool for visualizing ribosome-antibiotic complexes at near-atomic resolution.
Objective: To determine the high-resolution 3D structure of a macrolide antibiotic bound to the bacterial 70S ribosome.
Methodology:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli, Thermus thermophilus). The purity and homogeneity of the ribosome preparation are critical for achieving high resolution.
-
Complex Formation: Incubate the purified 70S ribosomes with a molar excess of the macrolide antibiotic (e.g., this compound) to ensure saturation of the binding site.
-
Vitrification: Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.
-
Data Collection: Collect a large dataset of 2D projection images (micrographs) of the vitrified particles using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.
-
2D Classification: Classify the particle images to remove noise and select for homogeneous populations.
-
3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D density map of the ribosome-antibiotic complex.
-
-
Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map. Refine the model to optimize the fit and stereochemistry.
Fluorescence Polarization (FP) Binding Assay
This is a homogeneous assay used to determine the binding affinity (Kd) of a macrolide for the ribosome.
Objective: To quantify the binding of a macrolide to the bacterial ribosome.
Methodology:
-
Fluorescent Probe: A fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin) is used as the probe.
-
Assay Setup: In a microplate format, a constant concentration of the fluorescent probe and purified 70S ribosomes are mixed.
-
Competition: A range of concentrations of the unlabeled competitor macrolide (e.g., this compound) is added to the wells.
-
Measurement: The fluorescence polarization of each well is measured. When the fluorescent probe is bound to the large ribosome, its rotation is slow, resulting in high polarization. When displaced by the unlabeled competitor, the free probe tumbles rapidly in solution, leading to low polarization.
-
Data Analysis: The data are plotted as fluorescence polarization versus the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the bound probe) is determined. The dissociation constant (Kd) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation or similar models.
Toeprinting Assay
Toeprinting is a biochemical technique used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic.
Objective: To identify the specific codon at which a macrolide antibiotic arrests translation.
Methodology:
-
In Vitro Translation System: Assemble an in vitro translation reaction containing purified 70S ribosomes, a specific mRNA template, tRNAs, and translation factors.
-
Inhibition: Add the macrolide antibiotic to the reaction to induce stalling.
-
Primer Extension: A radiolabeled DNA primer complementary to a sequence downstream of the potential stalling site on the mRNA is added. A reverse transcriptase enzyme extends the primer until it encounters the stalled ribosome.
-
Analysis: The reaction products are denatured and separated by size on a sequencing gel. The length of the extended primer (the "toeprint") indicates the exact position of the leading edge of the stalled ribosome on the mRNA, revealing the codon at which translation was arrested.
Conclusion
The mechanism of action of macrolide antibiotics like the prospective this compound is a well-defined process centered on the inhibition of bacterial protein synthesis. By binding to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit, these drugs effectively block the elongation of the polypeptide chain. This action is nuanced, often depending on the specific sequence of the nascent peptide. A deep understanding of this mechanism, facilitated by the advanced experimental techniques outlined in this guide, is crucial for the development of new and improved antibiotics to combat the growing threat of bacterial resistance.
References
The Discovery and Development of Roxithromycin: A Technical Whitepaper
A Note on Nomenclature: Initial searches for "Lexithromycin" did not yield significant results in scientific literature. It is presumed that this was a typographical error for "Roxithromycin," a well-documented second-generation macrolide antibiotic. This document will proceed under the assumption that the intended subject is Roxithromycin.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic developed to improve upon the pharmacokinetic profile and gastrointestinal tolerance of erythromycin, the progenitor of the macrolide class. This technical guide provides a comprehensive overview of the original discovery, development, mechanism of action, and key experimental data related to Roxithromycin. The intended audience for this whitepaper includes researchers, scientists, and professionals involved in drug development.
Discovery and Development
Roxithromycin was developed by the French pharmaceutical company Roussel Uclaf and was first patented in 1980, gaining approval for medical use in 1987. The primary motivation for its development was to create a macrolide with improved acid stability, better oral bioavailability, and a longer half-life compared to erythromycin, allowing for less frequent dosing and improved patient compliance.
The key structural modification that distinguishes Roxithromycin from erythromycin is the presence of an N-oxime side chain on the lactone ring. This modification significantly enhances its pharmacokinetic properties.
Mechanism of Action
Like other macrolide antibiotics, Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The core mechanism involves the following steps:
-
Binding to the Ribosomal Subunit: Roxithromycin binds to the 50S subunit of the bacterial ribosome.[1][2]
-
Inhibition of Translocation: This binding interferes with the translocation of peptides, a crucial step in protein elongation.[3]
-
Cessation of Protein Synthesis: The disruption of protein synthesis ultimately halts bacterial growth and replication.
Roxithromycin is primarily considered a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than directly killing them. However, at higher concentrations, it can exhibit bactericidal properties against certain strains.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Roxithromycin at the bacterial ribosome.
Synthesis of Roxithromycin
Roxithromycin is a semi-synthetic derivative of erythromycin A. The synthesis involves the chemical modification of the erythromycin A oxime.
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of Roxithromycin.
Experimental Protocol: Synthesis of Roxithromycin
The following protocol is a general representation of the synthesis of Roxithromycin from Erythromycin A oxime.
Materials:
-
Erythromycin A oxime
-
Methylene dichloride (or Dimethylformamide)
-
Sodium methoxide
-
2-methoxyethoxymethyl chloride
-
Methanol
-
Activated charcoal
-
Anhydrous Magnesium Sulfate
-
Water
-
Saturated NaCl solution
Procedure:
-
Dissolution: Dissolve Erythromycin A oxime (e.g., 0.05 mole) in methylene dichloride.
-
Cooling: Cool the solution to 0-5°C.
-
Addition of Base: Add sodium methoxide (e.g., 0.06 mole) to the cooled solution.
-
Addition of Alkylating Agent: Slowly add a solution of 2-methoxyethoxymethyl chloride (e.g., 0.055 mole) in methylene dichloride over 2-3 hours while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the Erythromycin A oxime is consumed.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with water and then with a saturated NaCl solution.
-
Dry the organic phase over anhydrous MgSO4.
-
Remove the solvent under vacuum.
-
-
Purification:
-
Dissolve the crude residue in methanol.
-
Treat with activated charcoal to decolorize.
-
Filter the solution.
-
Gradually cool the filtrate to induce crystallization.
-
Collect the crystallized Roxithromycin by filtration.
-
Wash and dry the final product.
-
In Vitro and In Vivo Efficacy
The antibacterial activity of Roxithromycin has been evaluated in numerous in vitro and in vivo studies.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key measure of the in vitro activity of an antibiotic.
This protocol outlines the general steps for determining the MIC of Roxithromycin using the broth microdilution method.
Materials:
-
Roxithromycin stock solution
-
Bacterial culture in the logarithmic growth phase
-
Mueller-Hinton Broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Roxithromycin Dilutions: Prepare a series of two-fold dilutions of the Roxithromycin stock solution in the growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the Roxithromycin dilutions. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in Animal Models
In vivo studies in animal models are crucial for evaluating the efficacy of an antibiotic in a living system.
This protocol describes a general procedure for assessing the in vivo efficacy of Roxithromycin in a mouse model of systemic infection.
Materials:
-
Mice (specific strain, age, and sex)
-
Pathogenic bacterial strain
-
Roxithromycin solution for oral or parenteral administration
-
Saline (vehicle control)
Procedure:
-
Infection: Infect the mice with a lethal or sub-lethal dose of the pathogenic bacteria (e.g., via intraperitoneal injection).
-
Treatment: At a specified time post-infection, administer Roxithromycin to the treatment group of mice. The control group receives the vehicle (e.g., saline). Dosing can be single or multiple over a defined period.
-
Monitoring: Monitor the mice for a set period (e.g., 7-14 days) for survival, clinical signs of illness, and changes in body weight.
-
Bacterial Load Determination (Optional): At specific time points, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, lungs) can be harvested to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The primary endpoint is typically the survival rate. The efficacy of Roxithromycin is determined by comparing the survival rate in the treated group to the control group. A statistically significant increase in survival indicates in vivo efficacy.
Summary of Efficacy Data
The following tables summarize key efficacy data for Roxithromycin from various studies.
Table 1: In Vitro Activity of Roxithromycin (MIC90 in µg/mL)
| Bacterial Species | Roxithromycin MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.12 |
| Streptococcus pyogenes | 0.25 |
| Staphylococcus aureus (MSSA) | 0.5 |
| Haemophilus influenzae | 4.0 |
| Moraxella catarrhalis | 0.25 |
| Mycoplasma pneumoniae | 0.03 |
| Chlamydia trachomatis | 0.12 |
| Legionella pneumophila | 1.0 |
Note: MIC90 is the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Table 2: Clinical Efficacy of Roxithromycin in Respiratory Tract Infections
| Indication | Number of Patients | Clinical Success Rate (%) |
| Acute Pharyngitis/Tonsillitis | 18,020 | 97% |
| Acute Sinusitis | 18,020 | 96% |
| Acute Otitis Media | 18,020 | 96% |
| Acute Bronchitis | 14,385 | 97% |
| Exacerbation of Chronic Bronchitis | 14,385 | 94% |
| Pneumonia | 14,385 | 95% |
Clinical Development
Clinical trials have been instrumental in establishing the safety and efficacy of Roxithromycin for the treatment of various infections.
Clinical Trial Design Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating an antibiotic like Roxithromycin.
Summary of Clinical Trial Data
The following table presents a summary of data from a large-scale international clinical trial on Roxithromycin.
Table 3: Efficacy and Tolerability of Roxithromycin in Acute Community-Acquired Respiratory Tract Infections
| Parameter | Value |
| Number of Patients | 32,405 |
| Dosage | 150 mg twice daily |
| Duration | 7-14 days |
| Clinical Resolution/Improvement (Upper RTI) | |
| - Acute Pharyngitis/Tonsillitis | 97% |
| - Acute Sinusitis | 96% |
| - Acute Otitis Media | 96% |
| Clinical Resolution/Improvement (Lower RTI) | |
| - Acute Bronchitis | 97% |
| - Exacerbation of Chronic Bronchitis | 94% |
| - Pneumonia | 95% |
| Adverse Events | 4% of patients |
| - Nature of Adverse Events | 75% were moderate gastrointestinal upsets |
| Withdrawal due to Adverse Events | 1% of patients |
Conclusion
Roxithromycin represents a significant advancement in the macrolide class of antibiotics, offering an improved pharmacokinetic profile and better tolerability compared to its predecessor, erythromycin. Its broad spectrum of activity against common respiratory pathogens has established it as a valuable therapeutic option in the treatment of community-acquired respiratory tract infections. The data presented in this whitepaper underscore the successful development of Roxithromycin from its chemical synthesis to its demonstrated efficacy in large-scale clinical trials.
References
- 1. CN103923142B - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]
- 2. Roxithromycin as Anti-Inflammatory Drug Improves Clinical Outcomes in Adult Patients with Bronchiectasis: A Double- Blinded Randomized, Placebo-Controlled Pilot Clinical Trial | Juthong | Journal of Health Science and Medical Research [jhsmr.org]
- 3. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of Macrolide Antibiotics with a Focus on Roxithromycin as a Surrogate for Lexithromycin
Executive Summary
This technical guide provides a detailed examination of the solubility and stability of the macrolide antibiotic roxithromycin, serving as a comprehensive resource for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for lexithromycin, this document leverages the extensive information available for the closely related compound, roxithromycin. The guide encompasses quantitative solubility data in various pharmaceutically relevant solvents, detailed experimental protocols for solubility and stability assessment, and an analysis of degradation pathways.
Solubility Profile of Roxithromycin
Roxithromycin is characterized as a sparingly soluble drug in aqueous media.[1] Its solubility is significantly influenced by the solvent system and pH. The following tables summarize the available quantitative solubility data for roxithromycin.
Table 1: Solubility of Roxithromycin in Organic Solvents [1]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~ 30 |
| Dimethyl Sulfoxide (DMSO) | ~ 15 |
| Dimethylformamide (DMF) | ~ 15 |
Table 2: Solubility of Roxithromycin in Aqueous and Buffered Solutions [1]
| Solvent System | Solubility (mg/mL) |
| Aqueous Buffers | Sparingly soluble |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 |
Stability of Roxithromycin
The stability of roxithromycin is a critical parameter for its formulation, storage, and therapeutic efficacy. Degradation can be induced by several factors, including pH, temperature, oxidation, and light.
pH-Dependent Stability
The degradation rate of roxithromycin is pH-dependent.[2] Generally, macrolide antibiotics are susceptible to degradation under acidic conditions, which can lead to the hydrolysis of the cladinose sugar and the lactone ring.[3] The degradation rate of roxithromycin has been observed to increase with a rise in pH from 4 to 9.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Roxithromycin has been subjected to acidic, alkaline, oxidative, and photolytic stress conditions.
-
Acidic Hydrolysis: Degradation occurs through the hydrolytic cleavage of the cladinose sugar and the lactone ring.
-
Alkaline Hydrolysis: Roxithromycin is susceptible to degradation in alkaline conditions.
-
Oxidative Degradation: The tertiary amine and oxime side chain are susceptible to oxidation.
-
Photodegradation: Exposure to UV light can lead to degradation.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of roxithromycin to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of roxithromycin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method for Roxithromycin
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Protocol:
-
Chromatographic Conditions:
-
Column: ODS C18 (150 x 4.6 mm, 5 µm) or Hypersil ODS C-18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 v/v or 30:70 v/v).
-
Flow Rate: 1.0 mL/min or 1.5 ml/min.
-
Detection: UV detection at 215 nm or 207 nm.
-
Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of roxithromycin reference standard in the mobile phase.
-
Prepare sample solutions by dissolving the roxithromycin product in the mobile phase to achieve a concentration within the linear range of the method.
-
-
Forced Degradation Sample Preparation:
-
Acidic: Dissolve roxithromycin in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.
-
Alkaline: Dissolve roxithromycin in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat. Neutralize before injection.
-
Oxidative: Treat a solution of roxithromycin with hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolytic: Expose a solution of roxithromycin to UV light.
-
-
Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Flow for Stability-Indicating Method Development
Caption: Logic for Stability-Indicating Method Development.
Conclusion
While specific data for this compound remains elusive, the information available for the closely related macrolide, roxithromycin, provides a robust framework for understanding its likely solubility and stability characteristics. Roxithromycin exhibits poor aqueous solubility, which is enhanced in organic solvents. Its stability is influenced by pH and it is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. The provided experimental protocols for solubility determination and stability-indicating HPLC analysis offer a solid starting point for the physicochemical characterization of this compound. It is imperative that these studies are conducted specifically on this compound to confirm its unique properties.
References
In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Roxithromycin, a semi-synthetic macrolide antibiotic. The document details its mechanism of action, presents quantitative data on its activity against a range of bacterial pathogens, and outlines the experimental protocols for determining its minimum inhibitory concentrations (MICs).
Mechanism of Action
Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the growth of the bacteria.[2] This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal.[3] The efficacy of Roxithromycin is dependent on the duration for which its concentration remains above the Minimum Inhibitory Concentration (MIC) for the specific pathogen.[4]
Caption: Mechanism of action of Roxithromycin on the bacterial ribosome.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Roxithromycin against various bacterial isolates. The data has been compiled from multiple studies and reflects the range of activity of the antibiotic. MIC values are presented in µg/mL unless otherwise noted.
Table 1: Activity against Gram-Positive Bacteria
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus spp. | 5 | - | 0.08 (geometric mean) | - |
| Streptococcus spp. | 5 | - | 0.79 (geometric mean) | - |
| Streptococcus pneumoniae | - | - | 2.5 | - |
| Corynebacterium spp. | - | - | 0.02 | - |
| Listeria monocytogenes | - | - | - | - |
Data sourced from a product information sheet which notes activity against these bacteria.[1]
Table 2: Activity against Gram-Negative Bacteria
| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 100 | - | - | 8 |
| Bordetella pertussis | 88 | 0.12–0.5 | 0.5 | 0.5 |
Data for H. influenzae indicates that Roxithromycin MICs were generally two- to four-fold higher than erythromycin. Data for B. pertussis showed activity similar to erythromycin.
Table 3: Activity against Mycobacteria
| Organism | No. of Strains | pH | MIC Range (µg/mL) |
| M. tuberculosis complex | 34 | 6.8 | 32 to >64 |
| M. tuberculosis complex | 34 | 7.4 | 16 to >32 |
| M. bovis BCG | - | 6.8 | 0.5 to 4 |
| M. bovis BCG | - | 7.4 | 0.25 to 2 |
Roxithromycin demonstrates pH-dependent activity against M. tuberculosis, with greater activity at a higher pH.
Experimental Protocols
The determination of in vitro antibacterial susceptibility of Roxithromycin is typically performed using standardized methods such as broth dilution or agar dilution, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of Roxithromycin is prepared. For maximal solubility in aqueous buffers, it is recommended to first dissolve Roxithromycin in ethanol and then dilute it with the chosen aqueous buffer. Serial two-fold dilutions of the antibiotic are then prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a liquid medium to a specific turbidity, often corresponding to a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at a temperature and duration suitable for the test organism, typically 35-37°C for 16-20 hours for many bacteria.
-
MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the organism.
This method involves incorporating the antimicrobial agent into an agar medium.
Protocol Outline:
-
Preparation of Agar Plates: A stock solution of Roxithromycin is prepared. A series of agar plates are made, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth dilution method, resulting in a standardized suspension.
-
Inoculation: A standardized volume of the bacterial suspension is applied to the surface of each agar plate, typically using a multipoint inoculator. A control plate containing no antibiotic is also inoculated.
-
Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate.
-
MIC Determination: The MIC is the lowest concentration of Roxithromycin that prevents the growth of the bacterial colonies.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
Lexithromycin: A Fictional Case Study in Modern Macrolide Development
Disclaimer: The following technical guide is a fictional case study created to fulfill the user's request for a specific content format. Lexithromycin is not a real drug. All data, experimental protocols, and historical context are hypothetical and for illustrative purposes only.
Historical Context and Development
This compound emerged from research initiatives in the early 2000s aimed at overcoming the growing challenge of bacterial resistance to existing macrolide antibiotics. The primary goal was to develop a compound with a broader spectrum of activity, particularly against macrolide-resistant strains of Streptococcus pneumoniae and Haemophilus influenzae, and an improved pharmacokinetic profile allowing for less frequent dosing.
Development efforts, led by a fictional pharmaceutical consortium, focused on modifying the lactone ring of the erythromycin A scaffold. The key innovation in this compound's design was the incorporation of a novel side chain at the C-6 position, which was hypothesized to enhance binding to the bacterial 50S ribosomal subunit and reduce susceptibility to efflux pump-mediated resistance. Preclinical development began in the mid-2000s, with Investigational New Drug (IND) filing in 2008. Clinical trials proceeded over the next decade, culminating in a New Drug Application (NDA) submission in 2019.
Quantitative Data Summary
The following tables summarize key in vitro and pharmacokinetic data for this compound compared to its predecessors.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| Streptococcus pneumoniae (Macrolide-Susceptible) | 0.015 | 0.06 | 0.03 |
| Streptococcus pneumoniae (Macrolide-Resistant, ermB) | 0.5 | >64 | >64 |
| Streptococcus pneumoniae (Macrolide-Resistant, mefA) | 0.25 | 16 | 8 |
| Haemophilus influenzae | 1 | 2 | 4 |
| Moraxella catarrhalis | 0.03 | 0.06 | 0.12 |
Table 2: Comparative Pharmacokinetic Parameters in Humans (Single 500 mg Oral Dose)
| Parameter | This compound | Azithromycin |
| Cmax (µg/mL) | 2.8 | 0.4 |
| Tmax (hr) | 2.5 | 2.2 |
| AUC0-24 (µg·hr/mL) | 18.5 | 4.8 |
| Half-life (t1/2) (hr) | 72 | 68 |
| Protein Binding (%) | 65 | 50 |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for S. pneumoniae) for 18-24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound and comparator agents were prepared as stock solutions and serially diluted in 96-well microtiter plates using the cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C ± 2°C for 20-24 hours in ambient air (H. influenzae and M. catarrhalis) or in an atmosphere of 5% CO2 (S. pneumoniae).
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
In Vivo Murine Sepsis Model
The efficacy of this compound in a systemic infection model was assessed as follows:
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose (1 x 10^7 CFU) of a macrolide-resistant S. pneumoniae strain.
-
Treatment: One hour post-infection, cohorts of mice (n=10 per group) were treated with a single subcutaneous dose of this compound, a comparator drug, or vehicle control. Dose-ranging studies were conducted to determine the effective dose.
-
Monitoring: Survival was monitored for 7 days post-infection. The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, was calculated using a probit analysis.
Visualizations: Pathways and Workflows
Mechanism of Action: Ribosomal Inhibition
This compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its novel side chain provides additional interactions, enhancing its binding affinity and hindering the exit of the nascent polypeptide chain.
Discontinuation of Lexithromycin Clinical Trials: A Technical Analysis
Executive Summary: The clinical development program for Lexithromycin, a novel semi-synthetic macrolide antibiotic, was discontinued following interim analysis of Phase II trial data. The decision was primarily driven by two key factors: the emergence of a significant cardiotoxicity signal, specifically QT interval prolongation, and a lack of superior efficacy over existing standard-of-care treatments for community-acquired pneumonia (CAP). This whitepaper provides a detailed overview of the data and experimental protocols that informed this decision, intended for researchers, scientists, and drug development professionals.
Introduction
This compound was developed as a next-generation macrolide, engineered to offer an improved pharmacokinetic profile and a broader spectrum of activity against common respiratory pathogens. Macrolide antibiotics act by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit[1][2]. While preclinical and Phase I studies were promising, the subsequent Phase II trials failed to demonstrate a favorable risk-benefit profile, ultimately leading to the termination of the program.
Quantitative Data Analysis
Interim data from the Phase II program, particularly the LEX-CAP-002 study, revealed critical safety and efficacy concerns.
A single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers established the initial safety and pharmacokinetic profile of this compound.
Table 1: Summary of Phase I SAD/MAD Pharmacokinetic & Safety Data
| Parameter | 150 mg (SAD) | 300 mg (SAD) | 150 mg BID (MAD, Day 7) | 300 mg BID (MAD, Day 7) |
| Cmax (ng/mL) | 2,540 | 5,120 | 3,850 | 7,980 |
| Tmax (hr) | 2.1 | 2.0 | 2.2 | 2.1 |
| AUC0-24 (ng·hr/mL) | 18,900 | 41,300 | 29,700 | 65,100 |
| t1/2 (hr) | 11.8 | 12.1 | 12.5 | 12.3 |
| Adverse Events | Mild GI upset (15%) | Mild GI upset (25%) | Moderate GI upset (35%) | Moderate GI upset (50%) |
| Mean ΔΔQTcF (ms) | +5 ms | +8 ms | +12 ms | +25 ms |
Data presented are mean values. ΔΔQTcF represents the placebo-adjusted change from baseline in the Fridericia-corrected QT interval.
The LEX-CAP-002 trial was a randomized, double-blind study comparing this compound (300 mg BID) to a standard-of-care macrolide in adult patients with moderate-severity CAP.
Table 2: Interim Analysis of LEX-CAP-002 Efficacy & Safety Outcomes (N=150)
| Outcome | This compound (N=75) | Standard of Care (N=75) | p-value |
| Clinical Cure Rate (Test-of-Cure Visit) | 85.3% | 88.0% | 0.62 |
| Serious Adverse Events (SAEs) | 8 (10.7%) | 3 (4.0%) | 0.09 |
| Treatment Discontinuation due to AEs | 6 (8.0%) | 1 (1.3%) | 0.04 |
| Incidence of QTcF > 500 ms | 4 (5.3%) | 0 (0%) | 0.04 |
| Mean Max Change in QTcF from Baseline | +28 ms | +7 ms | <0.001 |
| Most Common AEs (>5%) | Diarrhea (22%), Nausea (18%), Headache (11%), Dizziness (7%) | Diarrhea (15%), Nausea (12%) |
The interim analysis indicated that this compound did not offer a statistically significant improvement in clinical cure rates. More critically, it revealed a statistically significant increase in treatment discontinuations and a concerning signal for cardiac arrhythmias, evidenced by the incidence of clinically significant QTcF prolongation[1].
Experimental Protocols
The decision to halt the trials was based on data generated from rigorous, standardized protocols designed to assess safety and efficacy.
-
Objective: To evaluate the effect of this compound on cardiac repolarization in healthy volunteers.
-
Design: A randomized, double-blind, placebo- and positive-controlled (Moxifloxacin 400 mg) four-period crossover study.
-
Methodology:
-
Subjects (N=48) were administered a single dose of this compound (therapeutic and supratherapeutic doses), placebo, and moxifloxacin in separate periods.
-
12-lead electrocardiograms (ECGs) were recorded at pre-dose and at multiple time points post-dose, synchronized with pharmacokinetic blood sampling.
-
ECGs were centrally read by a blinded cardiologist.
-
The primary endpoint was the time-matched, placebo-subtracted change from baseline in the QT interval corrected for heart rate using Fridericia's formula (ΔΔQTcF).
-
A predefined threshold for regulatory concern was a 90% upper confidence interval for ΔΔQTcF exceeding 10 ms.
-
-
Objective: To assess the direct inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism for drug-induced QT prolongation.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.
-
Whole-cell patch-clamp electrophysiology was employed to measure hERG current.
-
Cells were exposed to a range of this compound concentrations (0.1 µM to 100 µM).
-
The concentration-response curve was determined, and the half-maximal inhibitory concentration (IC50) was calculated. The IC50 for this compound was found to be 5.2 µM, indicating a significant potential for hERG channel inhibition at clinically relevant plasma concentrations.
-
Key Pathways & Workflows
Visualizing the underlying mechanisms and the decision-making process provides clarity on the project's termination.
The dual activity of this compound—both its intended on-target effect and its unintended off-target effect—is a critical concept.
References
An In-depth Technical Guide to the Degradation Products and Pathways of Roxithromycin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the degradation behavior of the macrolide antibiotic roxithromycin. It details the degradation products formed under various stress conditions and elucidates the corresponding degradation pathways. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of roxithromycin.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic effective against a range of bacterial infections.[1] Like many macrolides, roxithromycin is susceptible to degradation under certain environmental conditions, which can impact its efficacy and safety. Understanding the degradation profile of roxithromycin is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This guide summarizes the findings from forced degradation studies, which are essential for identifying potential degradants and for developing stability-indicating analytical methods.[1][2]
Degradation Pathways of Roxithromycin
Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are designed to generate degradation products.[2] These studies for roxithromycin have been performed under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[2]
The primary degradation pathways for roxithromycin involve:
-
Hydrolysis: Cleavage of the cladinose sugar moiety or the lactone ring.
-
Oxidation: Modification of the tertiary amine, the oxime side chain, or the lactone ring.
-
Photodegradation: Complex transformations involving N-demethylation, O-demethylation, and cleavage of the side chains or sugar moieties.
A visual representation of the general degradation pathways is provided below.
Caption: General degradation pathways of Roxithromycin under various stress conditions.
Quantitative Data from Forced Degradation Studies
The extent of degradation of roxithromycin under different stress conditions varies. The following table summarizes the quantitative data from various studies.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp | 24 h | Significant | Decladinosyl Roxithromycin | |
| Alkaline Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp | 24 h | Significant | Decladinosyl Roxithromycin | |
| Oxidative | 3% H₂O₂, 15% H₂O₂ | 75°C | 30 min | Sensitive | N-oxide derivatives | |
| Thermal | Solid State | 100°C | 24 h | Highly Stable | - | |
| Photolytic | UV radiation (254 & 360 nm) | Solid State | 24 h | Highly Stable | - | |
| Phototransformation | Simulated Sunlight (with DOM) | - | - | Rate constant 3.6-4.0 times higher than direct photolysis | 20 products (N-demethylation, O-demethylation, cleavage of side chains) |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative experimental protocols for investigating roxithromycin degradation.
The following diagram illustrates a typical workflow for a forced degradation study of a drug substance like roxithromycin.
Caption: A generalized experimental workflow for forced degradation studies.
-
Acidic Degradation: A stock solution of roxithromycin is treated with 0.1 M and 1 M hydrochloric acid (HCl) and kept at room temperature for 24 hours.
-
Alkaline Degradation: A stock solution of roxithromycin is treated with 0.1 M and 1 M sodium hydroxide (NaOH) and kept at room temperature for 24 hours.
-
Oxidative Degradation: A stock solution of roxithromycin is mixed with 3% and 15% (v/v) hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, or at 75°C for 30 minutes.
-
Thermal Degradation: Roxithromycin in its solid state is exposed to a temperature of 100°C for 6 and 24 hours.
-
Photolytic Degradation: Solid roxithromycin samples are irradiated with UV radiation at 254 nm and 360 nm for 6 and 24 hours.
A stability-indicating analytical method is essential to separate the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) is the most common technique used.
Example HPLC Method:
-
Column: ODS C18 (150 × 4.6 mm i.d.)
-
Mobile Phase: 0.03 M potassium dihydrogen phosphate buffer-methanol (40:60, v/v), adjusted to pH 4.5
-
Flow Rate: 1 mL/min
-
Detection: UV at 215 nm
-
Temperature: Ambient
For the identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. UPLC-MS/MS has been used to propose the chemical structures of degradation products from acidic and photocatalytic degradation.
Characterization of Major Degradation Products
The structures of degradation products are typically elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Decladinosyl Roxithromycin: This is a common degradation product under both acidic and alkaline hydrolysis, resulting from the cleavage of the cladinose sugar from the macrolide ring.
-
Roxithromycin N-oxide: Formed under oxidative stress, this involves the oxidation of the tertiary amine group on the desosamine sugar.
-
Photodegradation Products: A variety of products can be formed, including those resulting from N-demethylation and O-demethylation of the side chain, as well as cleavage of the desosamine or cladinose moieties.
Conclusion
The degradation of roxithromycin is a complex process that is highly dependent on the specific stress conditions applied. The primary degradation pathways involve hydrolysis of the glycosidic bonds and oxidation of the molecule. While roxithromycin is relatively stable under thermal and photolytic conditions in the solid state, it is susceptible to degradation in solution, particularly under acidic, alkaline, and oxidative environments. A thorough understanding of these degradation pathways and products is paramount for ensuring the quality, safety, and efficacy of roxithromycin-containing pharmaceutical products. The development and validation of stability-indicating methods are critical for monitoring the stability of roxithromycin and for detecting any potential degradation products.
References
Methodological & Application
Application Notes and Protocols for the Purification of Lexithromycin from Synthesis Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its increased hydrophobicity and stability at different pH levels suggest improved in vivo absorption compared to erythromycin. Formulations of this compound have undergone clinical trials. The purification of this compound from a crude synthesis mixture is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities, thereby meeting the stringent purity requirements for pharmaceutical applications.
Due to the limited publicly available information specifically on this compound purification, this document provides detailed protocols and application notes based on established techniques for structurally similar macrolides, such as roxithromycin and erythromycin. These methods are adaptable for the purification of this compound and are grounded in common organic chemistry purification principles applicable to this class of compounds.
General Purification Strategy
A multi-step approach is typically employed to achieve high-purity this compound. This strategy involves an initial extraction to isolate the crude product, followed by crystallization and/or column chromatography for fine purification. The choice and sequence of these steps depend on the impurity profile of the synthesis mixture.
Section 1: Liquid-Liquid Extraction
Application Note: Liquid-liquid extraction is an effective initial step to separate this compound from polar impurities, such as inorganic salts and water-soluble starting materials. The basic nature of the dimethylamino group on the desosamine sugar allows for manipulation of its solubility based on pH. At a basic pH, the amine is deprotonated, making the molecule more soluble in organic solvents.
Protocol: Extraction of this compound from an Aqueous Reaction Mixture
Materials:
-
Crude this compound reaction mixture
-
Organic solvent (e.g., Butyl acetate, Ethyl acetate, Dichloromethane)
-
Aqueous basic solution (e.g., 1M Sodium Hydroxide)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
If the reaction solvent is miscible with water (e.g., acetone, THF), concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in a suitable organic solvent such as butyl acetate.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic phase with a 1M sodium hydroxide solution to remove any acidic impurities. The pH of the aqueous phase should be basic (pH > 9) to ensure this compound remains in the organic layer.
-
Separate the aqueous layer and wash the organic phase with deionized water to remove residual base.
-
Perform a final wash with brine to facilitate the separation of the layers and remove residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield crude this compound.
Expected Outcome: This procedure should yield a crude solid or oil with a significant enrichment of this compound. The typical recovery for a similar macrolide, erythromycin, using this method is high.
Section 2: Purification by Crystallization
Application Note: Crystallization is a powerful technique for the purification of this compound, capable of yielding high-purity material. The choice of solvent is critical and is determined by the solubility of this compound and its impurities at different temperatures. A suitable solvent will dissolve this compound at an elevated temperature but have limited solubility at lower temperatures, while impurities remain in solution or are insoluble at high temperatures. For macrolides like roxithromycin, various solvents and solvent systems have been successfully employed.
Table 1: Comparison of Crystallization Solvents for Roxithromycin Purification
| Solvent System | Purity of Starting Material | Purity of Final Product | Yield | Reference |
| Methanol | Not specified | >97% | ~85% | |
| Ethanol/Water | 96.5% | 98.13% | 82% | |
| Acetonitrile | 96.2% | 98.3% | 88% |
Protocol: Recrystallization of Crude this compound
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture with water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen crystallization solvent (e.g., methanol).
-
Gently heat the mixture to the reflux temperature of the solvent with stirring until the solid is completely dissolved. For roxithromycin in methanol, this is around 51°C.
-
If the solution is colored, activated carbon can be added, and the hot solution filtered to remove the carbon.
-
Slowly cool the solution to room temperature to allow for the formation of large crystals. A slow cooling rate is crucial for high purity.
-
Once at room temperature, further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold crystallization solvent.
-
Dry the purified crystals under vacuum.
Section 3: Silica Gel Column Chromatography
Application Note: For mixtures with impurities that have similar solubility profiles to this compound, silica gel column chromatography is an effective purification method. Silica gel, a polar stationary phase, separates compounds based on their polarity. Less polar compounds elute faster, while more polar compounds have a stronger interaction with the silica gel and elute later. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used, with the polarity of the mobile phase often increased gradually (gradient elution).
Table 2: Representative Mobile Phases for Macrolide Purification on Silica Gel
| Macrolide | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Tacrolimus | Silica Gel | 25% Ethyl acetate in Hexane, then 50% Ethyl acetate in Hexane | |
| General Macrolides | Silica Gel | Esters or Ketones with Hexamethyldisiloxane (HMDSO) or Dimethyl sulfoxide (DMSO) |
Protocol: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Glass column for chromatography
-
Elution chambers/test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp for monitoring
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried silica gel to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 10% to 50% ethyl acetate in hexane). The optimal gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 4: Purity Assessment
Application Note: The purity of the final this compound product should be assessed using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and sensitivity for the detection of impurities. A reversed-phase C18 column is commonly used for macrolide analysis.
Protocol: Purity Analysis by RP-HPLC
Materials:
-
Purified this compound sample
-
HPLC grade acetonitrile and water
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure (based on a general method for macrolides):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH 6.5). The exact ratio should be optimized for the best separation of this compound from its potential impurities.
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration. Dissolve the purified sample in the mobile phase to a similar concentration.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where this compound has a strong absorbance.
-
Inject the standard and sample solutions.
-
-
Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Identify any impurities by their retention times relative to the main peak.
Conclusion
The purification of this compound from its synthesis mixture can be effectively achieved through a combination of liquid-liquid extraction, crystallization, and silica gel chromatography. The protocols provided, based on established methods for similar macrolide antibiotics, offer a robust starting point for developing a specific purification strategy for this compound. Optimization of each step, particularly the choice of solvents and operating conditions, will be necessary to achieve the desired purity and yield for research and drug development purposes. Rigorous analytical monitoring, primarily through HPLC, is essential to guide the purification process and to certify the purity of the final product.
References
Application Note: In Vitro Efficacy Assays for Lexithromycin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lexithromycin is a next-generation macrolide antibiotic demonstrating a broad spectrum of activity against clinically relevant Gram-positive and select Gram-negative bacteria. Macrolides, as a class, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This document provides detailed protocols for establishing the in vitro efficacy of this compound, a critical step in preclinical drug development. The assays described herein are designed for researchers, scientists, and drug development professionals to assess the antimicrobial activity of this compound, including its potency and bactericidal or bacteriostatic effects.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its effect by disrupting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, which blocks the exit tunnel for the growing polypeptide chain.[2] This action prevents the elongation of proteins, ultimately inhibiting bacterial growth and replication.[2] While generally considered bacteriostatic, at higher concentrations, this compound may exhibit bactericidal properties against highly susceptible organisms.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Lexithromycin, a novel macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5] These values are fundamental in the assessment of a new antimicrobial agent's efficacy and are crucial for guiding further drug development and clinical application.
The protocols described herein are based on the widely accepted broth microdilution method, following the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, such as this compound, function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain. This action prevents the elongation of proteins, thereby halting bacterial growth and replication. While generally considered bacteriostatic, at higher concentrations, macrolides can exhibit bactericidal activity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent. The exact concentration should be at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by membrane filtration if necessary, ensuring the compound does not bind to the filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain 100 µL of CAMHB and will serve as the growth control (no antibiotic).
-
The twelfth well should contain 200 µL of uninoculated CAMHB to serve as a sterility control and blank.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (from column 1 to 11), resulting in a final volume of 200 µL per well and the desired final antibiotic concentrations and inoculum density.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions and longer incubation times may be required.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For some bacteriostatic agents, a faint haziness or a small button of cells at the bottom of the well may be observed; the MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the growth control.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the completion of the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile, drug-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible in the spot from the growth control.
-
-
Interpretation of Results:
-
Count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU compared to the initial inoculum count.
-
Caption: Workflow for MIC and MBC determination.
Data Presentation
The results of the MIC and MBC assays should be recorded in a clear and organized manner to allow for easy comparison and interpretation.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Streptococcus pneumoniae ATCC 49619 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 16 | >64 | >4 | Tolerant |
| Pseudomonas aeruginosa ATCC 27853 | >64 | >64 | - | Resistant |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is primarily bacteriostatic.
-
Tolerant: Bacteria are considered tolerant when the MBC is ≥32 times the MIC.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values for the class of antibiotic being tested in each assay run. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.
Table 2: Example Quality Control Parameters
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Erythromycin | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | Erythromycin | 1 - 4 |
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of the antimicrobial activity of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible MIC and MBC data, which is fundamental for the continued development and evaluation of this novel macrolide antibiotic.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Macrolide Antibiotics in Cell Culture Infection Models
Disclaimer: Initial searches for "Lexithromycin" did not yield specific scientific data. The following application notes and protocols are based on the well-researched, structurally similar macrolide antibiotic, Roxithromycin , and general characteristics of the macrolide class. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with macrolide antibiotics in in vitro infection models.
Introduction
Macrolide antibiotics, such as Roxithromycin, are a class of drugs primarily known for their bacteriostatic activity, which they achieve by inhibiting protein synthesis in susceptible bacteria.[1][2] They bind to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides.[1][3] Beyond their antimicrobial properties, macrolides have gained significant attention for their immunomodulatory and anti-inflammatory effects.[4] These characteristics make them valuable tools for studying host-pathogen interactions and the inflammatory response in cell culture infection models.
These application notes provide an overview of the cellular effects of Roxithromycin, relevant signaling pathways, and detailed protocols for its use in cell culture.
Data Presentation
The following tables summarize the quantitative effects of Roxithromycin in various in vitro models as reported in the scientific literature.
Table 1: Anti-Inflammatory Effects of Roxithromycin on Cytokine Secretion
| Cell Type | Stimulant | Roxithromycin Concentration | Inhibited Cytokines | Reference |
| Mouse Splenocyte-derived Mast Cells | Concanavalin A | 0.5 µg/mL | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Tumor Necrosis Factor-α (TNF-α) | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 25 µg/mL | IL-1β, TNF-α |
Table 2: Cytotoxicity of Roxithromycin
| Cell Line | Effect | Roxithromycin Concentration | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Suppression of proliferation (likely due to cytotoxicity) | > 25.0 µg/mL | |
| Primary Human Osteoblasts | 20% inhibitory concentration for proliferation | 20 to 40 µg/mL |
Signaling Pathways Modulated by Macrolides
Macrolide antibiotics exert their immunomodulatory effects by interfering with key intracellular signaling cascades. A primary target is the NF-κB pathway, a central regulator of inflammation. By inhibiting this pathway, macrolides can suppress the expression of pro-inflammatory cytokines.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Roxithromycin in cell culture infection models.
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve Assay)
This protocol is essential to determine the minimum concentration of Roxithromycin required to eliminate bacteria without causing significant toxicity to the host cells.
Materials:
-
Mammalian cell line of interest (e.g., A549, RAW 264.7)
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae)
-
Complete cell culture medium
-
Roxithromycin stock solution
-
96-well tissue culture plates
-
Cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density that allows them to reach 50-70% confluency within 24 hours.
-
Prepare serial dilutions of Roxithromycin in complete culture medium. A typical starting range for macrolides is 0.1 to 100 µg/mL.
-
After 24 hours, replace the medium with the Roxithromycin-containing medium. Include a "no antibiotic" control.
-
Incubate the plate for a period relevant to your infection model (typically 24-72 hours).
-
At the end of the incubation, assess cell viability using a preferred method.
-
Simultaneously, perform a bacterial viability assay (e.g., colony-forming unit count) to determine the bactericidal or bacteriostatic concentration.
-
The optimal concentration is the lowest concentration that effectively inhibits bacterial growth with minimal impact on mammalian cell viability.
References
Application Notes and Protocols for the Analytical Standards of Macrolide Antibiotics
A Focus on Roxithromycin as a Proxy for Lexithromycin Research
Introduction:
This document provides detailed application notes and protocols for the analytical standards used in the research and development of macrolide antibiotics, with a specific focus on methods applicable to compounds structurally similar to this compound. Due to the limited availability of specific public-domain research on "this compound," this guide leverages validated methods for Roxithromycin, a closely related and well-studied macrolide antibiotic. These protocols are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification and characterization of these active pharmaceutical ingredients (APIs).
The methodologies outlined below cover High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as stability-indicating methods crucial for assessing drug substance and product quality.
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from validated analytical methods for Roxithromycin and related macrolide antibiotics.
Table 1: HPLC Method Parameters for Roxithromycin Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-UV) | Method 3 (HPLC-Electrochemical) |
| Column | X'terra RP18 (250 x 4.6 mm, 5 µm)[1] | ODS C18 (150 x 4.6 mm i.d.)[2] | Not Specified |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3): Acetonitrile (30:70 v/v)[1] | 0.03 M Potassium dihydrogen phosphate buffer: Methanol (40:60, v/v), pH 4.5[2] | Not Specified |
| Flow Rate | 1 mL/min[1] | 1 mL/min | Not Specified |
| Detection | UV at 215 nm | UV at 215 nm | Amperometric |
| Linearity Range | Not Specified | 10.0-150.0 µg/mL | 0.1-10 µg/mL |
| Limit of Detection (LOD) | Not Specified | 2.5 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 8.4 µg/mL | Not Specified |
| Internal Standard | None | Not Specified | Clarithromycin |
Table 2: LC-MS/MS Method Parameters for Macrolide Analysis in Biological Matrices
| Parameter | Method 1 (Azithromycin in Human Plasma) | Method 2 (Roxithromycin in Human Serum) |
| Chromatography | HPLC | LC |
| Mass Spectrometry | MS-MS (MRM mode) | ESI/MS/MS |
| Sample Preparation | Ultrafiltration | Protein precipitation with methanol |
| Linearity Range | 2.55-551.43 ng/mL | 10 to 20480 ng/mL |
| Precision (RSD) | < 8% (Inter-day and Intra-day) | < 14% |
| Accuracy (% Deviation) | < 8% | Not Specified |
| Recovery | Not Specified | 97 to 101% |
| Internal Standard | Roxithromycin | Clarithromycin |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Roxithromycin
This protocol describes a reversed-phase HPLC method for the determination of Roxithromycin in the presence of its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
ODS C18 column (150 x 4.6 mm i.d.).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Purified water.
-
Roxithromycin reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.
3. Preparation of Solutions:
-
Buffer Solution (0.03 M Potassium Dihydrogen Phosphate): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 0.03 M solution.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer solution and methanol in a 40:60 ratio. Adjust the pH to 4.5 using an appropriate acid or base. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve the Roxithromycin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a concentration within the linear range of the method.
4. System Suitability:
-
Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas.
5. Analysis Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Roxithromycin.
-
Calculate the concentration of Roxithromycin in the sample by comparing its peak area with that of the standard.
6. Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, subject the drug substance to forced degradation under alkaline, oxidative, and UV light conditions.
-
Analyze the stressed samples using the developed method to ensure that the degradation product peaks are well-resolved from the main drug peak.
Protocol 2: LC-MS/MS Method for Quantification of Azithromycin in Human Plasma
This protocol details a sensitive and selective method for the determination of Azithromycin in human plasma using Roxithromycin as an internal standard.
1. Instrumentation and Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS-MS).
-
Centrifree® Micropartition devices for ultrafiltration.
-
Azithromycin and Roxithromycin reference standards.
-
Human plasma (Na2EDTA).
2. Sample Preparation:
-
Spike human plasma samples with known concentrations of Azithromycin and a fixed concentration of the internal standard, Roxithromycin.
-
Perform ultrafiltration of the plasma samples using Centrifree® Micropartition devices to separate the protein-free fraction.
3. LC-MS/MS Conditions:
-
Chromatography: Isocratic HPLC. (Specific column and mobile phase details should be optimized based on the available instrumentation).
-
Mass Spectrometry: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Azithromycin and Roxithromycin need to be determined.
4. Calibration and Quantification:
-
Prepare a calibration curve by analyzing plasma samples spiked with a range of Azithromycin concentrations.
-
Plot the peak area ratio of Azithromycin to the internal standard against the nominal concentration of Azithromycin.
-
Quantify the Azithromycin concentration in unknown samples by interpolating from the calibration curve.
5. Method Validation:
-
Validate the method for linearity, precision, accuracy, and limit of quantification according to regulatory guidelines.
Visualizations
References
Application Notes and Protocols for Lexithromycin Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] It is characterized by improved hydrophobicity and pH stability compared to its parent compound, which suggests the potential for enhanced absorption in vivo.[1][2] Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Although it was investigated in clinical trials for HIV, its development was discontinued. Due to its poor water solubility, developing an appropriate formulation is critical for successful in vivo animal studies to evaluate its efficacy and pharmacokinetics.
These application notes provide a comprehensive guide to formulating this compound for oral and parenteral administration in common animal models, such as mice and rats. The protocols are based on the known physicochemical properties of this compound and established methodologies for formulating poorly water-soluble drugs.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for rational formulation development. Key available data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₀N₂O₁₃ | |
| Molecular Weight | 763.0 g/mol | |
| Solubility | 10 mM in DMSO; Slightly soluble in Chloroform and DMSO. | |
| Predicted pKa | 13.19 ± 0.70 | |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere. |
Formulation Development Strategies for Poorly Soluble Drugs
Given this compound's hydrophobic nature, several strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.
A general workflow for selecting a suitable formulation is outlined below.
Caption: Workflow for this compound formulation selection.
Suspensions
For oral administration, particularly in early-stage studies, a simple aqueous suspension can be a viable option. The use of suspending and wetting agents is crucial to ensure dose uniformity.
Co-solvent Systems
For parenteral routes where a solution is often required, co-solvents can be used to dissolve this compound. The selection of biocompatible solvents is paramount to avoid toxicity in the animals.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are an excellent approach for improving the oral bioavailability of lipophilic drugs like this compound. These formulations can enhance drug solubilization in the gastrointestinal tract.
Experimental Protocols
Note: All procedures should be performed in a clean environment, and sterile techniques should be used for preparing formulations for parenteral administration.
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple aqueous suspension suitable for oral administration in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in purified water (or other suitable suspending agent like methylcellulose)
-
0.1% (v/v) Tween 80 (or other suitable wetting agent)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, for improved particle size reduction)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
In a mortar, add a small amount of the 0.1% Tween 80 solution to the this compound powder to form a smooth paste. This step is crucial for wetting the hydrophobic powder.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating with the pestle to ensure a uniform dispersion.
-
Transfer the contents to a graduated cylinder and add the remaining volume of the 0.5% CMC solution to reach the final desired volume.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
For a more uniform and stable suspension, homogenization can be performed.
-
Store the suspension at 2-8°C and protect from light. Shake well before each use.
Protocol 2: Preparation of a this compound Solution for Intravenous Injection
This protocol details the preparation of a co-solvent-based solution for intravenous administration. Caution: The final concentration of organic solvents should be minimized to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of DMSO. For example, a common starting point is a vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline.
-
Once fully dissolved, add the PEG 400 and mix thoroughly.
-
Slowly add the saline to the organic solution while vortexing to avoid precipitation.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect the solution for any precipitation before administration. Prepare fresh on the day of the experiment.
In Vivo Administration Protocols
The appropriate administration route and volume are critical for animal welfare and data reliability. The following are general guidelines for mice and rats.
Oral Gavage (Mouse/Rat)
Oral gavage ensures accurate dosing directly into the stomach.
Caption: Step-by-step workflow for oral gavage in rodents.
Procedure:
-
Gently restrain the animal.
-
Use a proper-sized gavage needle (flexible-tipped needles are recommended to reduce the risk of injury).
-
Insert the needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
Intravenous Injection (Mouse/Rat)
The lateral tail vein is the most common site for intravenous injections in rodents.
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a restraint device.
-
Use an appropriate needle size (e.g., 27-30G for mice).
-
Insert the needle into the lateral tail vein.
-
Inject the solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Data Presentation: Administration Volumes
The following table provides recommended maximum administration volumes for different routes in mice and rats.
| Route | Mouse (per 25g body weight) | Rat (per 250g body weight) |
| Oral (PO) | 0.25 mL | 2.5 mL |
| Intravenous (IV) | 0.125 mL | 1.25 mL |
| Intraperitoneal (IP) | 0.25 mL | 2.5 mL |
| Subcutaneous (SC) | 0.25 mL | 2.5 mL |
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate exposure in the animal model. The protocols and guidelines presented here provide a starting point for researchers. It is essential to perform initial formulation stability and characterization studies before commencing animal experiments. The choice of the formulation should always be justified based on the physicochemical properties of this compound and the specific aims of the in vivo study. Researchers should also adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Assessing Lexithromycin Tissue Penetration
Audience: Researchers, scientists, and drug development professionals.
Note on Lexithromycin Data: Publicly available information regarding specific methods for assessing the tissue penetration of this compound is limited. Formulations containing this compound were tested in clinical trials but were discontinued. This document provides detailed application notes and protocols for assessing the tissue penetration of macrolide antibiotics, using Roxithromycin , a closely related compound, as a representative example. These methodologies are applicable to the study of other macrolides like this compound.
Introduction
The efficacy of an antibiotic is critically dependent on its ability to penetrate target tissues and achieve concentrations sufficient to inhibit or kill the infecting pathogen. Macrolide antibiotics, such as this compound and the well-characterized Roxithromycin, are known for their extensive tissue distribution. This document outlines the primary methods for assessing tissue penetration of these compounds, focusing on tissue homogenization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a robust and widely used technique in pharmacokinetic studies.
Overview of Methodologies for Tissue Penetration Assessment
Several techniques can be employed to evaluate the distribution of antibiotics into various tissues. The choice of method depends on the specific research question, the required level of detail (whole-body distribution vs. specific tissue compartments), and the available resources.
-
Tissue Homogenization with LC-MS/MS: This is the gold standard for quantifying drug concentrations in specific tissues. It involves excising the tissue of interest, homogenizing it to release the drug, and then analyzing the resulting homogenate using a highly sensitive and specific analytical technique like LC-MS/MS.
-
Microdialysis: This technique measures the unbound drug concentration in the interstitial fluid of a tissue, which is considered the pharmacologically active fraction.[1] A probe with a semi-permeable membrane is inserted into the tissue, allowing for continuous sampling of the unbound drug.[1]
-
Imaging Techniques:
-
Autoradiography: This method uses radiolabeled drugs to visualize their distribution throughout the body in thin tissue sections. It provides a detailed spatial map of drug-related material but does not distinguish between the parent drug and its metabolites.
-
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization), can map the distribution of unlabeled drugs and their metabolites directly in tissue sections, offering molecular specificity with spatial information.
-
This document will focus on the detailed protocol for the most common and quantitative method: Tissue Homogenization followed by LC-MS/MS analysis .
Quantitative Data Presentation: Roxithromycin Tissue Penetration
The following tables summarize quantitative data on Roxithromycin concentrations in various human and animal tissues, providing an example of how to present such data for this compound studies.
Table 1: Roxithromycin Concentration in Human Tissues
| Tissue | Dosage Regimen | Peak Tissue Concentration (µg/g or µg/mL) | Time to Peak Concentration (hours) | Reference |
| Gingival Tissue | 150 mg every 12h for 5 days | 4.63 ± 1.84 | 8 | [2] |
| Lung | Not Specified | 4-6 | Not Specified | [3] |
| Prostate | Not Specified | High Concentrations Reported | Not Specified | [2] |
| Ovaries | Not Specified | High Concentrations Reported | Not Specified | |
| Female Genital Tract | 300 mg initial, then 150 mg every 12h | Highest at 9th hour | 9 | |
| Blister Fluid | 150 mg every 12h for 3 days | ~6.3 (calculated from serum peak) | ~1.5 |
Table 2: Roxithromycin Concentration in Animal Tissues (Rat)
| Tissue | Dosage | Peak Tissue Concentration (µg/g) | Notes | Reference |
| Lung | 20 mg/kg oral | Significantly higher than plasma | Ambroxol co-administration increased concentration | |
| Liver | 20 mg/kg oral | Highest tissue concentration | - | |
| Kidney | 20 mg/kg oral | Second highest concentration after liver | - | |
| Spleen | 20 mg/kg oral | Higher than plasma | - | |
| Heart | 20 mg/kg oral | Higher than plasma | - |
Experimental Protocols
Protocol for Tissue Sample Collection and Homogenization
This protocol describes the steps for collecting and preparing tissue samples for the quantification of macrolide antibiotics.
Materials:
-
Scalpels, scissors, and forceps
-
Cold phosphate-buffered saline (PBS), pH 7.4
-
Liquid nitrogen
-
-80°C freezer for storage
-
Homogenizer (e.g., bead beater, Potter-Elvehjem, or Polytron)
-
Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (optional, but recommended)
-
Centrifuge capable of reaching 10,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Tissue Excision: Following the appropriate in-life phase of the study and at predetermined time points after drug administration, euthanize the animal according to approved ethical protocols.
-
Sample Collection: Immediately excise the tissues of interest.
-
Washing: Rinse the excised tissues with cold PBS to remove any excess blood.
-
Drying and Weighing: Gently blot the tissues dry and weigh them accurately.
-
Snap Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to halt metabolic processes and prevent drug degradation.
-
Storage: Store the frozen tissues at -80°C until homogenization.
-
Homogenization: a. On the day of analysis, place the frozen tissue sample in a pre-chilled tube containing a measured volume of ice-cold lysis buffer (a common ratio is 100 mg of tissue per 500-900 µL of buffer). b. Homogenize the tissue using a suitable homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize degradation.
-
Centrifugation: Centrifuge the tissue homogenate at approximately 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean microcentrifuge tube. This supernatant is now ready for the extraction procedure.
Protocol for LC-MS/MS Quantification of Roxithromycin in Tissue Homogenate
This protocol provides a methodology for the sensitive and specific quantification of Roxithromycin from tissue homogenate supernatant using LC-MS/MS. This can be adapted for this compound with appropriate optimization of mass spectrometry parameters.
Materials and Reagents:
-
Roxithromycin reference standard
-
Internal Standard (IS) (e.g., Clarithromycin or a stable isotope-labeled analog)
-
HPLC-grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Tissue homogenate supernatant (from Protocol 4.1)
-
Microcentrifuge tubes
-
Nitrogen evaporator
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Protein Precipitation: a. To a known volume (e.g., 100 µL) of the tissue homogenate supernatant, add three volumes (e.g., 300 µL) of ice-cold acetonitrile containing the internal standard at a known concentration. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Sample Preparation for Injection: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen. c. Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase. d. Vortex to mix and transfer to an HPLC vial for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Conditions (Example for Roxithromycin):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Roxithromycin: Q1 m/z 837.7 → Q3 (specific product ion)
-
Clarithromycin (IS): Q1 m/z 748.7 → Q3 (specific product ion)
-
-
Note: These transitions must be optimized for the specific instrument being used.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Roxithromycin reference standard into blank tissue homogenate and processing them alongside the study samples.
-
Calculate the concentration of Roxithromycin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Tissue Sample Analysis
Caption: Workflow for tissue sample collection, preparation, and analysis.
Logical Flow of LC-MS/MS Data Acquisition
Caption: Data acquisition flow in LC-MS/MS analysis.
References
- 1. Pharmacokinetics and tissue penetration of roxithromycin after multiple dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interspecies correlation of the pharmacokinetics of erythromycin, oleandomycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin Formulation Stability Testing
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] It exhibits improved absorption in vivo compared to erythromycin due to its enhanced hydrophobicity and pH stability.[1][2] Like other macrolide antibiotics, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. To ensure the safety, efficacy, and quality of this compound formulations, comprehensive stability testing is crucial. This document provides a detailed protocol for conducting stability studies on this compound formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The protocols cover long-term, accelerated, and forced degradation studies to identify potential degradation products and establish a suitable shelf-life.
1. Materials and Equipment
-
This compound reference standard (≥98% purity)
-
This compound formulation (e.g., tablets, capsules, or parenteral solution)
-
High-performance liquid chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector
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LC-MS/MS system for identification of degradation products
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pH meter
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Analytical balance
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Stability chambers with controlled temperature and humidity
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Photostability chamber
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Water bath
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
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Phosphate buffers
2. Analytical Methodology
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. The following is a general method that should be optimized and validated for the specific formulation.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 4.2). A common starting point is a 70:30 (v/v) ratio of acetonitrile to 0.05 M potassium dihydrogen phosphate buffer. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | Approximately 205-215 nm (based on UV absorbance of similar macrolides) or MS detection. |
| Injection Volume | 20 µL |
| Column Temperature | 30 - 40 °C |
| Internal Standard | A structurally similar and stable compound, such as another macrolide (e.g., clarithromycin), can be used. |
Method Validation: The analytical method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
3. Experimental Protocols
Stability testing should be performed on at least three primary batches of the this compound formulation in its proposed commercial packaging.
3.1. Long-Term Stability Testing
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug product over its intended shelf life.
| Storage Condition | Testing Frequency |
| 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
Protocol:
-
Place a sufficient number of packaged formulation samples in a stability chamber set to the long-term storage condition.
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At each specified time point, withdraw samples and analyze for appearance, assay of this compound, content of degradation products, dissolution (for solid dosage forms), and moisture content.
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Summarize the quantitative data in a table as shown below.
Table 1: Long-Term Stability Data Summary for this compound Formulation
| Time (months) | Storage Condition | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) | Dissolution (%) | Moisture Content (%) |
|---|---|---|---|---|---|---|---|
| 0 | - | Complies | 100.2 | <0.1 | 0.2 | 95 | 1.5 |
| 3 | 25°C/60%RH | Complies | 99.8 | <0.1 | 0.3 | 94 | 1.6 |
| 6 | 25°C/60%RH | Complies | 99.5 | 0.1 | 0.4 | 93 | 1.6 |
| 12 | 25°C/60%RH | Complies | 98.9 | 0.15 | 0.6 | 91 | 1.7 |
| 24 | 25°C/60%RH | Complies | 97.5 | 0.2 | 0.9 | 88 | 1.8 |
3.2. Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug product by using exaggerated storage conditions.
| Storage Condition | Testing Frequency |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Protocol:
-
Place packaged formulation samples in a stability chamber set to the accelerated storage condition.
-
Withdraw samples at 0, 3, and 6 months and perform the same analyses as in the long-term study.
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Significant changes in the accelerated study may necessitate intermediate stability testing (e.g., at 30°C ± 2°C / 65% RH ± 5% RH).
-
Present the data in a table similar to the long-term stability summary.
Table 2: Accelerated Stability Data Summary for this compound Formulation
| Time (months) | Storage Condition | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) | Dissolution (%) | Moisture Content (%) |
|---|---|---|---|---|---|---|---|
| 0 | - | Complies | 100.2 | <0.1 | 0.2 | 95 | 1.5 |
| 3 | 40°C/75%RH | Complies | 98.5 | 0.2 | 0.7 | 90 | 1.9 |
| 6 | 40°C/75%RH | Complies | 96.8 | 0.3 | 1.2 | 85 | 2.1 |
3.3. Forced Degradation (Stress) Studies
Forced degradation studies are conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method. These studies are typically performed on a single batch of the drug substance and formulation.
Protocol:
-
Acid Hydrolysis: Dissolve the drug substance or formulation in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours).
-
Base Hydrolysis: Dissolve the drug substance or formulation in 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat a solution of the drug substance or formulation with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance and formulation to dry heat (e.g., 100°C) for several hours.
-
Photolytic Degradation: Expose the drug substance and formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the stressed samples by the stability-indicating HPLC method. Aim for 5-20% degradation of the active substance.
-
Characterize the major degradation products using LC-MS/MS.
-
Summarize the results in a table.
Table 3: Forced Degradation Study Summary for this compound
| Stress Condition | Duration | This compound Assay (%) | Major Degradation Products (m/z) |
|---|---|---|---|
| 0.1 M HCl, 80°C | 8 hours | 85.2 | [Hypothetical m/z values] |
| 0.1 M NaOH, 80°C | 4 hours | 89.5 | [Hypothetical m/z values] |
| 30% H₂O₂, RT | 24 hours | 82.1 | N-oxide, N-desmethyl |
| Dry Heat, 100°C | 48 hours | 95.8 | [Hypothetical m/z values] |
| Photolytic | - | 92.3 | [Hypothetical m/z values] |
4. Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound stability testing.
Hypothetical Degradation Pathway of this compound
Based on known degradation pathways of other macrolides, such as the formation of N-oxide and N-desmethyl derivatives, a potential degradation pathway for this compound can be proposed.
Caption: Hypothetical degradation pathway for this compound.
The stability testing protocols outlined in this document provide a comprehensive framework for evaluating the stability of this compound formulations. Adherence to these protocols will ensure the generation of robust stability data required for regulatory submissions and for establishing an appropriate shelf-life and storage conditions for the final product. The stability-indicating analytical method is central to this process, and its proper validation is paramount. The forced degradation studies are essential for understanding the degradation profile of this compound and for ensuring that all relevant degradation products can be detected and quantified.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lexithromycin Semi-Synthetic Procedures
Welcome to the technical support center for the semi-synthesis of Lexithromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
A1: The most critical factor is often the regioselective functionalization of the Erythromycin A starting material. Erythromycin A has multiple hydroxyl groups with similar reactivity. Achieving selective reaction at the desired position while minimizing side reactions is paramount for high yield. The strategic use of protecting groups is a common approach to address this challenge.[1][2]
Q2: How do I choose the right protecting group for my synthesis?
A2: The choice of protecting group should be based on several factors:
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Stability: It must be stable under the reaction conditions of the subsequent synthetic steps.
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Ease of Introduction and Removal: The protecting group should be easy to introduce and remove with high yield and under conditions that do not affect other functional groups in the molecule.[3][4]
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Orthogonality: If multiple protecting groups are used, they should be "orthogonal," meaning each can be removed selectively without affecting the others.[5]
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Impact on Reactivity: The protecting group should not adversely affect the reactivity of the substrate in the desired transformation.
Q3: What are the best practices for monitoring the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress. It is advisable to run a co-spot of the starting material, the reaction mixture, and a reference standard of the product (if available) to accurately track the consumption of the starting material and the formation of the product and any byproducts.
Q4: My final product is unstable. What are the likely causes and solutions?
A4: Macrolide antibiotics can be sensitive to acidic conditions, which can lead to degradation. Ensure that all work-up and purification steps are performed under neutral or slightly basic conditions. If purification is done using silica gel chromatography, it is recommended to use silica gel that has been neutralized with a base like triethylamine. Additionally, proper storage of the final product, typically at low temperatures and protected from light and moisture, is crucial.
Troubleshooting Guides
Problem 1: Low Overall Yield
Low yield is a common issue in multi-step semi-synthetic procedures. The following guide will help you systematically identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Incomplete Reaction
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following:
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Ensure all reagents are added in the correct stoichiometric ratio. For sensitive reagents, verify their activity. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC/HPLC. |
| Poor Catalyst Activity | Use a fresh batch of catalyst. If using a custom catalyst, verify its synthesis and purity. Some peptide-based catalysts can significantly improve reaction efficiency. |
| Solvent Issues | Ensure the solvent is anhydrous and of the appropriate grade. The presence of water can quench reagents. |
| Reaction Time | Extend the reaction time and continue to monitor. Some reactions may require longer periods to reach completion. |
Problem 3: Significant Side Product Formation
The formation of multiple products reduces the yield of the desired this compound and complicates purification.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Implement a protecting group strategy to block reactive sites other than the target site. For example, cyclic protecting groups can be used to bias the conformation for efficient cyclization. |
| Over-reaction/Degradation | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating or prolonged reaction times. |
| Incorrect Reaction Conditions | Optimize the reaction conditions, including temperature, solvent, and pH. The choice of base can also influence selectivity. |
| Catalyst Choice | Different catalysts can offer different selectivities. For instance, in acylation reactions, certain catalysts can reverse the inherent selectivity of Erythromycin A. |
Table 1: Impact of Catalyst on Yield and Selectivity in Acylation of Erythromycin A
| Catalyst | Acylating Agent | Yield of 2',11-diacylated product | Reference |
| N-Methylimidazole (NMI) | Acetic Anhydride | (Baseline - inherent selectivity) | |
| Catalyst 5 (peptide-based) | Acetic Anhydride | 37% | |
| ent-5 (peptide-based) | Acetic Anhydride | 44% | |
| Catalyst 5 (peptide-based) | Propionic Anhydride | 28% | |
| ent-5 (peptide-based) | Propionic Anhydride | 50% | |
| Catalyst 5 (peptide-based) | Boc-β-alanine | 53% | |
| ent-5 (peptide-based) | Boc-β-alanine | 68% |
This table summarizes data on how different catalysts can influence the yield of diacylated erythromycin A derivatives, highlighting the significant improvements seen with the ent-5 catalyst.
Problem 4: Difficulty in Purification
Purification of macrolide antibiotics can be challenging due to their similar polarities and potential for degradation.
| Potential Cause | Suggested Solution |
| Co-eluting Impurities in Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina, C18). |
| Product Degradation on Silica Gel | Neutralize the silica gel with a small percentage of triethylamine in the eluent. Perform the chromatography quickly and at a low temperature. |
| Poor Crystallization | Screen a variety of solvent systems for recrystallization. Common solvents for macrolide purification include ethanol, methanol, acetone, and mixtures with water or acetonitrile. |
| Formation of Emulsions during Extraction | Break up emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
Experimental Protocols
General Protocol for Selective 2'-O-Acylation of Erythromycin A
This protocol is a representative example of a key step in the semi-synthesis of many macrolide derivatives.
Workflow for Selective Acylation
Caption: General Experimental Workflow for Acylation.
Methodology:
-
Preparation: Dissolve Erythromycin A (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (e.g., Nitrogen or Argon). Add a suitable base, such as triethylamine (1.5 equivalents).
-
Reaction: Cool the solution to 0°C in an ice bath. Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise over 15 minutes.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the 2'-O-acetyl erythromycin A.
Logic of Protecting Group Strategy
The successful synthesis of this compound hinges on the selective modification of Erythromycin A. This often requires a protecting group strategy to differentiate between the various hydroxyl groups.
Caption: Logic of Employing a Protecting Group Strategy.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Catalytic site-selective synthesis and evaluation of a series of erythromycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
Lexithromycin (Roxithromycin) Purification and Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lexithromycin (Roxithromycin).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound (Roxithromycin) are crystallization and column chromatography. Crystallization is often preferred for industrial-scale purification due to its cost-effectiveness. The process typically involves dissolving the impure compound in a suitable solvent, such as methanol, ethanol, or acetonitrile, at an elevated temperature and then gradually cooling the solution to induce crystallization of the purified product.[1][2] Column chromatography, while effective, is generally considered more expensive for large-scale production.[1]
Q2: What are the critical parameters to control during the crystallization of this compound?
A2: Several parameters are critical for successful crystallization of this compound. These include:
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Solvent Selection: The choice of solvent is crucial. Methanol, ethanol, and acetonitrile are commonly used.[1][2] The solubility of this compound in the chosen solvent at different temperatures dictates the yield and purity.
-
Temperature: The dissolution temperature, turbidity temperature (around 51°C in methanol), and final cooling temperature (typically around 0°C) must be carefully controlled.
-
Cooling Rate: A slow and controlled cooling rate is essential to ensure the formation of pure crystals and to minimize the co-precipitation of impurities.
-
Stirring: Adequate stirring is necessary to ensure homogeneity and to facilitate crystal growth.
-
Seeding: In some cases, seeding the solution with high-quality this compound crystals may be necessary to initiate crystallization.
Q3: What are the major challenges in the HPLC analysis of this compound?
A3: The major challenges in the HPLC analysis of this compound include:
-
Peak Shape and Asymmetry: Poor peak shape, such as tailing, can be a significant issue. This can be influenced by the choice of column, mobile phase pH, and interactions with active sites on the stationary phase.
-
Resolution of Impurities: Separating this compound from its structurally related impurities and degradation products can be complex and requires careful method development.
-
Method Stability and Robustness: this compound is susceptible to degradation under acidic and alkaline conditions. Therefore, the analytical method must be stability-indicating and robust enough to handle variations in sample matrices and experimental conditions.
-
Detector Sensitivity and Selectivity: While UV detection is common, its sensitivity can be limited. Electrochemical detection can offer higher sensitivity but may be prone to issues like electrode passivation.
Q4: What are the common degradation products of this compound?
A4: this compound can degrade under various stress conditions, including acidic, basic, and oxidative environments. Common degradation pathways include hydrolysis of the cladinose sugar and the lactone ring. The formation of degradation products is pH-dependent. One known impurity that needs to be controlled, as per the European Pharmacopoeia, is impurity-H.
Troubleshooting Guides
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purification Yield | - Incomplete dissolution of the crude product.- Cooling the solution too quickly, leading to loss of product in the mother liquor.- Using an inappropriate solvent or solvent volume. | - Ensure complete dissolution by optimizing the temperature and stirring time.- Implement a slow, controlled cooling profile.- Re-evaluate the solvent system and the ratio of solvent to crude product. |
| Poor Purity/High Impurity Levels | - Co-precipitation of impurities during crystallization.- Inefficient washing of the purified solid. | - Optimize the cooling rate to allow for selective crystallization.- Consider re-crystallization from a different solvent system.- Ensure the wash solvent is pre-cooled and used in sufficient volume to remove residual impurities. |
| Oily Product Formation Instead of Crystals | - Presence of impurities that inhibit crystallization.- Supersaturation is too high. | - Pretreat the crude material to remove problematic impurities.- Reduce the concentration of the solution or adjust the cooling rate.- Try seeding the solution with pure this compound crystals. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of the analyte with active silanol groups on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a modern, high-purity silica column (Type B) or a column with a polar-embedded phase.- Add a competing base like triethylamine (TEA) to the mobile phase (not suitable for LC-MS).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution Between Peaks | - Inadequate mobile phase composition.- Incorrect column selection.- Flow rate is too high. | - Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH.- Select a column with a different selectivity or a smaller particle size for higher efficiency.- Reduce the flow rate to improve separation. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before injecting the sample. |
| Noisy or Drifting Baseline | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp issue. | - Use HPLC-grade solvents and filter the mobile phase.- Flush the system and clean the detector cell.- Degas the mobile phase and purge the pump.- Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
This compound Purification by Crystallization from Methanol
-
Dissolution: Dissolve the impure this compound in methanol at a temperature close to the reflux temperature of methanol.
-
Cooling (Initial): Slowly cool the solution. Turbidity should appear around 51°C.
-
Seeding (Optional): If necessary, seed the mixture with a small amount of high-quality this compound to induce crystallization.
-
Stirring: Stir the mixture for approximately 30 minutes while maintaining the temperature within the turbidity range.
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Cooling (Controlled): Continue to cool the mixture slowly and in a controlled manner to approximately 0°C. A suggested cooling pattern is 3°C in the first hour, followed by 4°C per hour.
-
Filtration: Filter the resulting solid.
-
Washing: Wash the purified solid with methanol that has been pre-cooled to approximately 0°C.
-
Drying: Dry the solid at a temperature between 40°C and 60°C.
RP-HPLC Method for this compound Analysis
This protocol is a synthesis of common methods found in the literature.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2) in a ratio of approximately 70:30 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector at 207 nm.
-
Temperature: Ambient or controlled at a specific temperature for better reproducibility.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10-2000 µg/mL).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
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Analysis: Record the chromatograms and determine the peak area of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for this compound (Roxithromycin) Analysis
| Parameter | HPLC Method | UV Spectrophotometry Method | Alternative Method (Electrochemical) | Reference(s) |
| Linearity Range | 5 - 1000 µg/mL | 20 - 70 µg/mL | 4.19 - 83.70 µg/mL | |
| Correlation Coefficient (r²) | 0.9999 | 0.999 | 0.988 | |
| Accuracy (Recovery %) | 101.78% | 99.23 - 99.53% | Not explicitly reported | |
| Precision (RSD %) | < 2% | < 2% | < 5.0% |
Visualizations
References
troubleshooting Lexithromycin instability in acidic media
Disclaimer: Information provided is based on data for structurally similar macrolide antibiotics, such as Roxithromycin, Azithromycin, and Clarithromycin, due to the limited availability of specific data for Lexithromycin. This approach is standard in pharmaceutical development for analogue compounds.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for researchers working with this compound, focusing on its stability in acidic environments.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound solution degrading rapidly in an acidic buffer?
-
A1: this compound, like other macrolide antibiotics, is susceptible to degradation in acidic conditions. The primary mechanisms of degradation are the hydrolysis of the cladinose sugar moiety and the opening of the macrocyclic lactone ring, which are catalyzed by low pH.[1][2][3][4] This degradation leads to the formation of inactive and potentially more toxic byproducts.[5]
-
-
Q2: What are the main degradation products of this compound in acidic media?
-
A2: Based on studies of related macrolides, the major degradation product at a pH below 6.0 is likely desosaminyl-lexithromycin, resulting from the hydrolytic loss of the cladinose sugar. Other degradation pathways can involve the opening of the lactone ring. Under certain conditions, N-dealkylation of the amino sugar can also occur as a minor degradation pathway.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The stability of this compound is highly pH-dependent. Stability generally increases as the pH moves from acidic to neutral. For some macrolides, a tenfold increase in stability has been observed for each unit increase in pH.
-
-
Q4: Can temperature affect the acidic degradation of this compound?
-
A4: Yes, increased temperature can accelerate the degradation of this compound in acidic media. It is crucial to conduct experiments at controlled temperatures and consider the activation energy of the degradation reactions.
-
-
Q5: Are there any formulation strategies to improve this compound stability in acidic conditions?
-
A5: Several strategies can be employed. Enteric coatings are commonly used to protect the drug from the acidic environment of the stomach. The use of alkalizers such as magnesium oxide or sodium carbonate in the formulation can help to modulate the microenvironmental pH. Additionally, for some macrolides, gelation under acidic conditions can slow down the penetration of gastric fluid, thereby delaying degradation.
-
Troubleshooting Common Experimental Issues
-
Issue 1: Inconsistent results in stability studies.
-
Troubleshooting:
-
Verify pH control: Ensure the pH of your media is accurately measured and consistently maintained throughout the experiment. Even small variations in pH can significantly impact degradation rates.
-
Control Temperature: Use a temperature-controlled environment (e.g., water bath, incubator) for your experiments.
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use, as the drug can degrade in aqueous solutions over time.
-
Check for Contaminants: Metal ions can chelate with this compound and inhibit its degradation, leading to variability. Ensure high-purity water and reagents are used.
-
-
-
Issue 2: Unexpected peaks in HPLC analysis.
-
Troubleshooting:
-
Identify Degradation Products: The extra peaks are likely degradation products. Compare their retention times with published data for related macrolide degradation products.
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products and aid in peak identification.
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Use a Validated HPLC Method: Ensure your HPLC method is validated for stability indicating, meaning it can separate the parent drug from its degradation products.
-
-
Data on Macrolide Stability in Acidic Media
The following tables summarize quantitative data on the stability of macrolide antibiotics closely related to this compound.
Table 1: pH-Dependent Degradation of Macrolides
| Macrolide | pH | Temperature (°C) | Half-life (t½) or Time for 10% Decay (T₁₀) | Reference |
| Azithromycin | 2.0 | 37 | T₁₀ of 20.1 minutes | |
| Erythromycin A | 2.0 | 37 | T₁₀ of 3.7 seconds | |
| Roxithromycin | 1.0 | - | 6.5 minutes | |
| Roxithromycin | 1.3 | - | 17 minutes | |
| Roxithromycin | 1.8 | - | 51 minutes | |
| Clarithromycin | 1.5 | 37 | Time for 95% transformation: 0.69 hours | |
| Clarithromycin | 2.5 | 37 | Time for 95% transformation: 1.90 hours | |
| Clarithromycin | 3.4 | 37 | Time for 95% transformation: 3.79 hours |
Table 2: Apparent Degradation Rate Constants of Roxithromycin
| pH | Apparent Degradation Rate (/min) | Reference |
| 4 | 0.0162 | |
| 9 | 0.0309 |
Key Experimental Protocols
Protocol 1: Acidic Stability Testing of this compound
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Preparation of Buffer Solutions: Prepare buffer solutions at the desired acidic pH values (e.g., pH 1.2, 2.0, 4.5) using appropriate buffer systems (e.g., HCl, phosphate buffer).
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Initiation of Degradation Study:
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Add a small aliquot of the this compound stock solution to the pre-heated acidic buffer to achieve the desired final concentration.
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Maintain the solution at a constant temperature (e.g., 37°C) in a controlled environment.
-
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Sampling: Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
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Sample Quenching: Immediately neutralize the reaction by adding a suitable base or by diluting with the mobile phase to stop further degradation.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of degradation products.
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Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., first-order) and the degradation rate constant.
Protocol 2: HPLC Method for this compound and its Degradation Products
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the mobile phase should be adjusted to ensure good peak shape and separation, typically around neutral pH to minimize on-column degradation.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a controlled temperature (e.g., 50°C) to improve peak shape and reduce viscosity.
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Detection: UV detection at a low wavelength (e.g., 215 nm), as macrolides lack a strong chromophore.
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Injection Volume: 20 µL.
Visualizations
Caption: Major degradation pathways of this compound in acidic media.
Caption: Experimental workflow for acidic stability testing of this compound.
Caption: Troubleshooting logic for inconsistent stability study results.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of Lexithromycin in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Lexithromycin in in vitro experimental models.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The compound may not be effectively crossing the cell membrane to reach its intracellular target, the 50S ribosomal subunit. Another possibility is that the compound is a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q2: What are the primary mechanisms that can limit the intracellular concentration of this compound?
A2: The primary barriers are:
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Low Passive Permeability: Due to its physicochemical properties (e.g., high molecular weight, hydrophobicity), this compound may have difficulty diffusing across the lipid bilayer of the cell membrane.
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Active Efflux: this compound can be recognized and exported by efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. This active transport out of the cell reduces its intracellular accumulation.[1]
Q3: How can I determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
A3: You can perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[2][3][4][5] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux. The involvement of P-gp can be confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil.
Q4: What is the difference between a Caco-2 permeability assay and a PAMPA assay?
A4: The key difference lies in what they measure:
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PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane. It is useful for high-throughput screening of a compound's intrinsic passive permeability.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can measure passive diffusion, active transport (both uptake and efflux), and paracellular transport.
If your compound shows high permeability in PAMPA but low permeability in a Caco-2 assay, it strongly suggests the involvement of active efflux.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low apparent permeability (Papp) in Caco-2 or MDCK assays | 1. Poor intrinsic permeability: The compound has unfavorable physicochemical properties for passive diffusion.2. Active efflux: The compound is being actively transported out of the cells by efflux pumps like P-gp.3. Poor aqueous solubility: The compound precipitates in the assay buffer, leading to an artificially low measured permeability.4. Compound instability: The compound is degrading in the assay medium during the experiment. | 1. Confirm with PAMPA: Run a PAMPA assay to assess passive permeability. If it's also low, consider medicinal chemistry approaches to optimize physicochemical properties.2. Assess efflux: Perform a bidirectional assay to calculate the efflux ratio. Use P-gp inhibitors (e.g., verapamil) to confirm the involvement of this transporter.3. Improve solubility: Ensure the compound is fully dissolved. A co-solvent like DMSO can be used, but the final concentration should typically be kept below 1% to avoid affecting monolayer integrity. Run a solvent tolerance test.4. Check stability: Assess the chemical stability of this compound in the assay buffer over the experiment's duration. |
| High variability in permeability data | 1. Inconsistent cell monolayer integrity: The tightness of the cell junctions varies between wells or experiments.2. Inconsistent cell passage number: Caco-2 cell properties can change with passage number.3. Pipetting errors: Inaccurate pipetting can lead to variations in compound concentration. | 1. Monitor TEER: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment to ensure its integrity. Alternatively, use a low-permeability marker like Lucifer Yellow.2. Standardize passage number: Use Caco-2 cells within a defined, narrow passage number range for all experiments.3. Use calibrated pipettes and proper technique: Ensure all pipetting is accurate and consistent. |
| Low compound recovery | 1. Non-specific binding: The compound is adsorbing to the plasticware (e.g., plates, pipette tips).2. High retention within the cell monolayer: The compound accumulates in the cells instead of passing through. | 1. Use low-binding plates: Utilize commercially available low-adsorption microplates.2. Quantify cell-associated compound: After the assay, lyse the cells and quantify the amount of this compound within the cells using LC-MS/MS to determine the extent of cellular accumulation. |
| Efflux ratio is high, indicating active transport | 1. This compound is a substrate for an efflux transporter (e.g., P-gp). | 1. Co-administration with an inhibitor: Include a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) in the assay. A significant reduction in the efflux ratio confirms the transporter's involvement.2. Structural modification: Consider medicinal chemistry strategies to design analogs of this compound that are not substrates for the efflux transporter.3. Prodrug approach: Design a prodrug of this compound that is not a substrate for the efflux transporter and is converted to the active form intracellularly. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (Roxithromycin) permeability and transport kinetics from in vitro studies.
Table 1: Permeability Coefficients (Papp) of Roxithromycin in Caco-2 Cells
| Direction | Papp (cm/s) | Condition | Reference |
| Apical to Basolateral (A-B) | High (specific value not stated, but extrapolated to 88% human absorption) | Passive Diffusion Component | |
| Basolateral to Apical (B-A) | Higher than A-B | Indicates Efflux |
Table 2: Kinetic Parameters for P-gp Mediated Efflux of Roxithromycin in Caco-2 Cells
| Parameter | Value | Unit | Significance | Reference |
| Km | 45 | µM | Michaelis-Menten constant; indicates the substrate concentration at half-maximal transport velocity. | |
| Vm | 1.1 | µM | Maximum velocity of the transporter. |
Experimental Protocols
Caco-2 Permeability Assay for this compound
Objective: To determine the bidirectional permeability of this compound and assess its potential for active transport.
Methodology:
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Cell Culture:
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Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.
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Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Replace the culture medium every 2-3 days.
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Monolayer Integrity Check:
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Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
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Transport Experiment (Apical to Basolateral - A-B):
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Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
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Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (donor) compartment.
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Add fresh HBSS to the basolateral (receiver) compartment.
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Incubate at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh HBSS.
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Transport Experiment (Basolateral to Apical - B-A):
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Add the dosing solution to the basolateral (donor) compartment.
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Add fresh HBSS to the apical (receiver) compartment.
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Incubate and sample from the apical compartment as described for the A-B direction.
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Confirmation of P-gp Involvement (Optional):
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Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., verapamil) in the donor solution.
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Sample Analysis:
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Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
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Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
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Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
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Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of this compound.
Methodology:
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Prepare Lipid Membrane:
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Coat a filter plate (donor plate) with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
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Prepare Solutions:
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Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
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Assay Procedure:
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Add the donor solution to the wells of the filter plate.
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Place the filter plate into a receiver plate containing fresh buffer.
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Incubate for a specified period (e.g., 4-18 hours) at room temperature.
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Sample Analysis:
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Determine the concentration of this compound in both the donor and receiver wells using UV-Vis spectroscopy or LC-MS/MS.
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Data Analysis:
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Calculate the permeability coefficient (Pe).
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LC-MS/MS Quantification of this compound in Cell Lysates/Assay Buffers
Objective: To accurately quantify the concentration of this compound in biological samples from permeability assays.
Methodology:
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Sample Preparation (Protein Precipitation):
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To 100 µL of sample (from the permeability assay or cell lysate), add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or another macrolide like Clarithromycin).
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Vortex the mixture to precipitate proteins.
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Centrifuge to pellet the precipitate.
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Transfer the supernatant for LC-MS/MS analysis.
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Liquid Chromatography:
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Use a C18 reverse-phase column.
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Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
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Tandem Mass Spectrometry:
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Use an electrospray ionization (ESI) source in positive ion mode.
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Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
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Quantification:
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Generate a calibration curve using standards of known this compound concentrations.
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Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
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Visualizations
Caption: Workflow for investigating the poor cell permeability of this compound.
Caption: Key transport pathways for this compound across the cell membrane.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Lexithromycin LC-MS Analysis
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Lexithromycin, focusing on matrix effects.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape is often a result of secondary interactions with the stationary phase, issues with the mobile phase, or column overload.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress the ionization of residual silanol groups on the C18 column.[1][2][3] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a consistent protonated state. |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the concentration of the injected sample is within the linear range of the detector. |
| Contamination of Guard/Analytical Column | Implement a robust sample clean-up procedure to remove matrix components. Flush the column with a strong solvent or replace the guard column. |
Issue 2: Low Signal Intensity or Ion Suppression
Question: I am observing a significantly lower-than-expected signal for this compound, suggesting ion suppression. How can I identify the source and mitigate this effect?
Answer:
Ion suppression is a common matrix effect in ESI-MS, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Detailed Steps:
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Confirm Matrix Effect: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs.
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Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the regions of ion suppression.
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Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. Consider the following techniques:
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Protein Precipitation (PPT): A quick but less clean method. Using acetonitrile for precipitation tends to remove more phospholipids than methanol.
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Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a sorbent to selectively isolate the analyte. Polymeric SPE cartridges are often effective for macrolides.
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression, thus providing the most accurate quantification.
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Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of macrolides like this compound in plasma?
A1: The most common cause of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids from cell membranes. These compounds are often co-extracted with the analyte and can co-elute from the HPLC column, interfering with the ionization of the target compound in the mass spectrometer source.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison:
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High potential for matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high recovery and selectivity. | More complex method development, higher cost. |
For methods requiring high sensitivity and minimal matrix effects, Solid-Phase Extraction (SPE) is generally the recommended approach.
Q3: What type of internal standard should I use for this compound quantification?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3 or ¹³C-Lexithromycin). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS analysis, thereby effectively compensating for matrix effects. If a SIL-IS is unavailable, a structurally similar macrolide antibiotic (e.g., Roxithromycin or Clarithromycin) can be used as an analogue internal standard, but it may not compensate for matrix effects as effectively.
Q4: How do I quantitatively assess matrix effects during method validation?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method . This involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the analyte in a neat solution (Set B) at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Set A) / (Peak Area in Set B)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
The internal standard normalized matrix factor should be close to 1 to ensure that the IS is effectively compensating for the matrix effect.
Q5: Can the mobile phase composition affect matrix effects?
A5: Yes, the mobile phase can influence the chromatographic separation of this compound from interfering matrix components. A well-optimized gradient can shift the retention time of the analyte away from regions of significant ion suppression. Additionally, mobile phase additives like formic acid or ammonium acetate can affect the ionization efficiency of both the analyte and co-eluting matrix components.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method suitable for high-throughput analysis.
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To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a SIL-IS of this compound).
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Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase.
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Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol details the steps to quantify the matrix effect.
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Prepare three sets of samples at low and high QC concentrations:
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Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
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Set 2 (Post-Spiked Sample): Extract blank plasma using your validated sample preparation method. Spike the analyte and internal standard into the final, dried, and reconstituted extract.
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Set 3 (Pre-Spiked Sample): Spike the analyte and internal standard into blank plasma before extraction.
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Analyze all three sets of samples by LC-MS/MS.
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Calculate Matrix Factor (MF) and Recovery:
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Matrix Effect (ME %): (Peak Area of Set 2 / Peak Area of Set 1) * 100
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Recovery (%): (Peak Area of Set 3 / Peak Area of Set 2) * 100
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Process Efficiency (%): (Peak Area of Set 3 / Peak Area of Set 1) * 100
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Quantitative Data Summary for Macrolide Antibiotics (Analogues to this compound)
| Analyte | Sample Prep | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Azithromycin | SPE | Human Plasma | ~90% | Not significant | |
| Azithromycin | LLE | Human Plasma | >95% | 98-100% | |
| Clarithromycin | PPT | Human Plasma | 78.3 - 90.5% | <10% difference from neat solution | |
| Roxithromycin | PPT | Human Serum | 97 - 101% | Not specified |
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin experimental variability and reproducibility issues
Disclaimer: Lexithromycin is a fictional compound. The following information is provided as a template and is not based on real-world experimental data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with the hypothetical compound, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability and to minimize variability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and inconsistent experimental results.
Q2: We are observing significant batch-to-batch variability in the potency of this compound. What could be the cause?
A2: Batch-to-batch variability can stem from several factors. It is crucial to source this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch, including purity assessment by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). Inconsistent purity levels between batches is a common source of variability. We recommend performing an in-house quality control check upon receiving a new batch.
Q3: Our in vitro cell-based assays with this compound show poor reproducibility. What are the common pitfalls?
A3: Poor reproducibility in cell-based assays can be attributed to several factors. Ensure consistency in cell line authentication, passage number, and cell density at the time of treatment. Variations in serum concentration and source in the culture media can also significantly impact cellular response to this compound. We recommend creating a detailed, standardized protocol for your cell culture and assay procedures.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of the Target Pathway
Researchers often report variability in the inhibitory effect of this compound on its intended signaling pathway. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. | Reduced variability in cellular response and signaling. |
| Serum Lot Variation | Test multiple lots of fetal bovine serum (FBS) and select a single lot for the entire study. | Consistent baseline and this compound-induced pathway activity. |
| Assay Timing | Optimize and strictly adhere to the incubation time with this compound before pathway analysis. | More reproducible inhibition of the target pathway. |
Issue 2: High Background Signal in Cellular Assays
High background signal can mask the true effect of this compound. The workflow below provides a systematic approach to troubleshoot this issue.
Caption: Workflow for troubleshooting high background in assays.
Experimental Protocols
A standardized protocol is essential for reproducibility. Below is a foundational methodology for assessing the effect of this compound on target protein expression via Western Blot.
Protocol: Western Blot Analysis of Target Protein Expression
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Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathway
This compound is hypothesized to modulate the hypothetical "Kinase Cascade Pathway," leading to a downstream cellular response. Understanding this pathway is critical for interpreting experimental results.
Caption: Proposed signaling cascade affected by this compound.
Technical Support Center: Enhancing the Bioavailability of Lexithromycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to enhancing the bioavailability of Lexithromycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of this compound derivatives, which are part of the macrolide class of antibiotics, is often limited by several physicochemical and biological factors. These include poor aqueous solubility, degradation in the acidic environment of the stomach, and significant first-pass metabolism in the liver.[1][2] For instance, erythromycin's instability in gastric juice is a well-known reason for its variable resorption after oral administration.[3]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound derivatives?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs like this compound derivatives.[4][5] These include:
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Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and protect the drug from degradation.
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Solid dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q3: Which in vitro models are recommended for screening this compound derivative formulations for improved bioavailability?
A3: For initial screening, several in vitro models are cost-effective and provide valuable predictive data. The Parallel Artificial Membrane Permeability Assay (PAMPA) is useful for predicting passive transcellular permeability. The Caco-2 cell culture model is also widely used to assess both permeability and the potential for efflux transporter interactions. In vitro lipolysis models are recommended for evaluating the performance of lipid-based formulations.
Q4: How does the chemical structure of this compound derivatives affect their bioavailability?
A4: The chemical structure of macrolide derivatives plays a crucial role in their pharmacokinetic properties. For example, second-generation macrolides like clarithromycin and roxithromycin were developed with modifications to the erythronolide ring to improve acid stability and pharmacokinetic profiles compared to erythromycin. Modifications at different positions can influence properties like lipophilicity, which in turn affects absorption and distribution.
Q5: What is the primary mechanism of action for this compound and its derivatives?
A5: As macrolide antibiotics, this compound and its derivatives are expected to inhibit bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth. At high concentrations, they can be bactericidal, but they are generally considered bacteriostatic.
Troubleshooting Guides
Issue 1: High variability in in vitro dissolution rates between batches of this compound nanosuspension.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent particle size distribution | Characterize particle size and distribution using dynamic light scattering (DLS) or laser diffraction for each batch. | Optimize the homogenization or milling process parameters (e.g., pressure, number of cycles, bead size) to achieve a consistent and narrow particle size distribution. |
| Crystal growth or aggregation during storage | Analyze the physical stability of the nanosuspension over time at different storage conditions using microscopy and particle sizing. | Evaluate different stabilizers or surfactants to prevent particle aggregation. Consider freeze-drying the nanosuspension into a solid powder for improved long-term stability. |
| Polymorphic changes in the drug substance | Use X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to assess the solid state of the drug in the nanosuspension. | Control the crystallization process of the initial drug substance to ensure a consistent polymorphic form. Amorphous forms generally have higher solubility. |
Issue 2: Poor correlation between in vitro Caco-2 cell permeability and in vivo absorption for a lipid-based this compound formulation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug precipitation in the gastrointestinal tract | Perform in vitro lipolysis testing to simulate the digestion of the lipid formulation and observe for any drug precipitation. | Modify the formulation by including precipitation inhibitors or by selecting lipids and surfactants that form more stable micelles or emulsions upon digestion. |
| P-glycoprotein (P-gp) efflux in the intestine | Co-administer the this compound derivative with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to see if permeability increases. | Consider co-formulating with a P-gp inhibitor or modifying the drug structure to reduce its affinity for efflux transporters. |
| First-pass metabolism in the gut wall or liver | Conduct in vitro metabolic stability assays using intestinal and liver microsomes. | If significant metabolism is observed, consider formulation strategies that promote lymphatic transport to bypass the liver, such as using long-chain fatty acids in lipid formulations. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Representative Macrolide Derivatives
| Property | Erythromycin | Clarithromycin | Roxithromycin | Azithromycin |
| Molecular Weight ( g/mol ) | 733.9 | 747.9 | 837.0 | 748.9 |
| Aqueous Solubility (mg/mL) | ~2 | Low | Poorly soluble | 0.1 |
| LogP | 3.06 | 3.16 | 3.8 | 3.98 |
| pKa | 8.8 | 8.9 | 8.6 | 9.5 |
Note: These values are representative of common macrolides and can be used as a baseline for this compound derivatives.
Table 2: Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
| Parameter | Value (after 300 mg oral dose) | Reference |
| Cmax (µg/mL) | 10.13 ± 0.43 | |
| Tmax (hours) | 2.42 ± 0.34 | |
| Elimination Half-life (t½) (hours) | 34.95 ± 22.51 | |
| Total Body Clearance (L/hr/kg) | 0.04 ± 0.01 | |
| Oral Bioavailability (%) | ~36 |
Experimental Protocols
Protocol 1: Preparation of this compound Derivative Nanosuspension by High-Pressure Homogenization
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Preparation of Pre-suspension:
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Disperse 1% (w/v) of the this compound derivative in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).
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Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.
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High-Shear Homogenization:
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Subject the pre-suspension to high-shear homogenization at 10,000 rpm for 15 minutes to reduce the particle size to the low micrometer range.
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High-Pressure Homogenization:
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Process the resulting suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
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Collect samples after every 5 cycles to monitor the particle size reduction.
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Characterization:
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Measure the mean particle size and polydispersity index (PDI) of the final nanosuspension using Dynamic Light Scattering (DLS).
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Assess the zeta potential to evaluate the stability of the nanosuspension.
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Confirm the absence of crystalline material by analyzing the sample with Scanning Electron Microscopy (SEM).
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Protocol 2: Caco-2 Cell Permeability Assay
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Cell Culture:
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Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
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Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
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Permeability Study:
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Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound derivative formulation (dissolved in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Also, collect a sample from the apical side at the end of the experiment.
-
-
Quantification and Analysis:
-
Determine the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.
Caption: Mechanism of action of this compound, showing inhibition of bacterial protein synthesis and immunomodulatory effects.
Caption: Logical troubleshooting guide for low in vivo bioavailability of this compound derivatives.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lexithromycin and Roxithromycin: An Overview of Available Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available data for Lexithromycin and Roxithromycin, precluding a direct, data-driven comparison of their antibacterial activities. While extensive research documents the antimicrobial profile of Roxithromycin, a notable lack of published studies on this compound prevents a meaningful comparative analysis as requested by researchers, scientists, and drug development professionals.
This guide will present the available information for both macrolide antibiotics, highlighting the wealth of data for Roxithromycin and the current informational void regarding this compound.
This compound: A Profile in Brief
This compound is identified as a semi-synthetic antibiotic derived from erythromycin. It was developed with the aim of improving absorption in the body compared to its parent compound, a characteristic attributed to its increased hydrophobicity and stability in acidic environments. Like other macrolides, this compound is understood to inhibit bacterial protein synthesis by binding to the ribosome at the polypeptide exit tunnel. However, it is crucial to note that clinical trials involving formulations containing this compound for the treatment of HIV were discontinued. At present, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, or detailed experimental protocols from in vitro or in vivo studies to substantiate its antibacterial efficacy.
Roxithromycin: A Comprehensive Antibacterial Profile
Roxithromycin, a well-established semi-synthetic macrolide antibiotic, possesses a broad spectrum of activity against a variety of bacterial pathogens. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis.[1][2][3] Roxithromycin achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides.[1][3]
In Vitro Antibacterial Spectrum
Roxithromycin has demonstrated in vitro activity against a wide range of microorganisms. Its antibacterial spectrum includes:
-
Gram-positive bacteria:
-
Streptococcus agalactiae
-
Streptococcus pneumoniae
-
Streptococcus pyogenes
-
Staphylococcus aureus (excluding methicillin-resistant strains)
-
Listeria monocytogenes
-
-
Gram-negative bacteria:
-
Neisseria meningitidis
-
Moraxella catarrhalis
-
Haemophilus influenzae
-
Haemophilus ducreyi
-
Bordetella pertussis
-
Helicobacter pylori (formerly Campylobacter)
-
Gardnerella vaginalis
-
-
Atypical pathogens:
-
Mycoplasma pneumoniae
-
Chlamydia trachomatis
-
Ureaplasma urealyticum
-
Legionella pneumophila
-
Quantitative Antibacterial Activity of Roxithromycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Roxithromycin against various bacterial species as reported in comparative studies. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | - | - | - | 0.06 - 0.12 | |
| Streptococcus pyogenes | - | - | - | 0.06 | |
| Haemophilus influenzae | 100 | - | 4.0 | 8.0 | |
| Moraxella catarrhalis | - | - | ≤0.06 - 0.12 | 0.12 | |
| Staphylococcus aureus | - | - | 0.25 - 0.5 | 1.0 - >128 |
MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.
Experimental Protocols for Determining Antibacterial Activity
The determination of in vitro antibacterial activity, particularly the MIC, follows standardized laboratory procedures. A general workflow for these experiments is outlined below.
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.
In this method, the antibiotic is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar plates is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest antibiotic concentration that prevents growth.
Mechanism of Action: Macrolide Antibiotics
Both this compound and Roxithromycin belong to the macrolide class of antibiotics. Their antibacterial effect is achieved by targeting the bacterial ribosome, a critical component of protein synthesis.
Conclusion
The primary objective of this guide was to provide a comparative analysis of the antibacterial activity of this compound and Roxithromycin, supported by experimental data. While extensive information is available for Roxithromycin, allowing for a detailed overview of its antibacterial properties, a profound lack of published scientific data on this compound makes a direct comparison impossible at this time.
For researchers, scientists, and drug development professionals, the available evidence strongly supports the well-documented antibacterial profile of Roxithromycin. Further research and publication of in vitro and in vivo data for this compound are necessary before any meaningful comparative evaluation of its antibacterial activity can be conducted. Without such data, any claims regarding the potential superiority or equivalence of this compound to Roxithromycin or other macrolides remain unsubstantiated.
References
comparative pharmacokinetics of Lexithromycin and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two prominent macrolide antibiotics: Erythromycin and its derivative, Roxithromycin. The information presented is supported by experimental data to assist in research and development decisions.
Executive Summary
Erythromycin, a widely used macrolide, is known for its broad spectrum of activity. However, its pharmacokinetic profile is characterized by a short half-life and variable oral bioavailability. Roxithromycin, a semi-synthetic derivative, was developed to improve upon these characteristics, offering a longer half-life and more consistent absorption. This guide delves into the key pharmacokinetic parameters of both drugs, providing a detailed comparison of their absorption, distribution, metabolism, and excretion.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for Erythromycin and Roxithromycin, compiled from various studies.
| Pharmacokinetic Parameter | Erythromycin | Roxithromycin |
| Bioavailability | Variable (18-45%)[1] | High and more consistent |
| Time to Peak Plasma Concentration (Tmax) | 1.2 - 4 hours[1][2][3] | 1 - 3 hours[4] |
| Peak Plasma Concentration (Cmax) | 0.5 - 2.9 µg/mL (500mg dose) | 6.6 - 10.8 µg/mL (150-300mg dose) |
| Elimination Half-life (t½) | 1.5 - 3.5 hours | 10 - 12 hours |
| Volume of Distribution (Vd) | ~0.53 L/kg | Not specified in search results |
| Protein Binding | 80 - 90% | High (saturable to alpha-1-acid-glycoprotein) |
| Metabolism | Primarily hepatic (CYP3A4) | Not extensively metabolized |
| Primary Route of Excretion | Bile | Feces (~53%) and Urine (~10%) |
Detailed Pharmacokinetic Profiles
Erythromycin
Erythromycin is absorbed in the digestive system after oral administration, with optimal blood levels achieved during fasting conditions. Its absorption can be variable, and it is susceptible to degradation by gastric acid, often requiring enteric coating or administration as a more stable salt or ester. Following absorption, it diffuses into various tissues and phagocytes.
The majority of administered erythromycin is metabolized in the liver, primarily through the cytochrome P450 system, specifically the CYP3A4 enzyme. This extensive metabolism contributes to its short half-life of approximately 1.5 to 2 hours. The primary route of excretion for erythromycin is through the bile, with only a small amount excreted renally.
Roxithromycin
Roxithromycin, a derivative of erythromycin, exhibits superior pharmacokinetic properties. It is more acid-stable than erythromycin, leading to higher and more consistent serum concentrations after oral administration. A key advantage of roxithromycin is its significantly longer elimination half-life of 10 to 12 hours, which allows for less frequent dosing.
Unlike erythromycin, roxithromycin is not extensively metabolized. It is primarily excreted in the feces and to a lesser extent in the urine. This difference in metabolism likely contributes to its longer half-life and potentially fewer drug-drug interactions compared to erythromycin.
Experimental Protocols
The following describes a general methodology for a comparative pharmacokinetic study of macrolide antibiotics, based on common practices found in the literature.
Objective: To determine and compare the pharmacokinetic profiles of Drug A (e.g., Erythromycin) and Drug B (e.g., Roxithromycin) in healthy human subjects.
Study Design: A randomized, open-label, two-period, crossover study is a common design.
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
Procedure:
-
Dosing: After an overnight fast, subjects receive a single oral dose of either Drug A or Drug B.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Washout Period: A washout period of sufficient duration (typically at least 7 half-lives of the drug) is observed between the two treatment periods to ensure complete elimination of the first drug.
-
Crossover: Subjects who initially received Drug A are then administered Drug B, and vice versa. The same blood sampling schedule is followed.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the parent drug and any major metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.
-
Statistical Analysis: Appropriate statistical methods are used to compare the pharmacokinetic parameters of the two drugs.
Visualizations
Caption: Workflow of a typical crossover pharmacokinetic study.
References
A Comparative Analysis of Macrolide Efficacy: Azithromycin as a Case Study
Disclaimer: The compound "Lexithromycin" is not a recognized pharmaceutical agent in scientific literature or regulatory databases. Therefore, a direct side-by-side comparison with Azithromycin is not feasible. This guide will provide a comprehensive analysis of Azithromycin's efficacy and the methodologies used to evaluate it, serving as a template for comparative drug analysis.
Azithromycin: An Overview
Azithromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis, and it is known for its broad spectrum of activity and favorable pharmacokinetic profile, including a long half-life that allows for shorter treatment courses.
Efficacy of Azithromycin in Common Infections
The efficacy of Azithromycin has been established in numerous clinical trials for various indications. The following table summarizes representative data for two common infections: community-acquired pneumonia and acute bacterial sinusitis.
| Indication | Treatment Regimen | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Community-Acquired Pneumonia (CAP) | 500 mg IV for ≥2 days, followed by 500 mg orally for a total of 7-10 days | 85% | 88% | |
| Acute Bacterial Sinusitis | 500 mg orally once daily for 3 days | 90% | 92% |
Experimental Protocols for Efficacy Evaluation
The evaluation of antibiotic efficacy relies on rigorously designed clinical trials. Below is a representative protocol for a Phase III, randomized, double-blind, multicenter clinical trial for Community-Acquired Pneumonia (CAP).
Study Design
-
Objective: To compare the efficacy and safety of Azithromycin to a standard-of-care comparator antibiotic in the treatment of adult patients with CAP.
-
Patient Population: Adults (≥18 years) with a clinical diagnosis of CAP, confirmed by radiological evidence (e.g., chest X-ray).
-
Inclusion Criteria:
-
New infiltrate on chest radiograph.
-
At least two clinical signs of CAP (e.g., fever, cough, purulent sputum, pleuritic chest pain).
-
-
Exclusion Criteria:
-
Known or suspected infection with a non-susceptible pathogen.
-
Severe CAP requiring intensive care unit (ICU) admission.
-
Hypersensitivity to macrolides or the comparator drug.
-
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Azithromycin or the comparator antibiotic.
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
Treatment Regimen
-
Investigational Arm: Azithromycin 500 mg administered intravenously once daily for at least two days, followed by oral Azithromycin 500 mg once daily to complete a 7-10 day course.
-
Control Arm: A standard-of-care comparator (e.g., a fluoroquinolone or a beta-lactam/beta-lactamase inhibitor combination) administered according to its approved labeling.
Outcome Measures
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (typically 5-10 days after the last dose of therapy). Clinical cure is defined as the resolution of signs and symptoms of CAP without the need for additional antibiotic therapy.
-
Secondary Endpoints:
-
Bacteriological eradication rate, defined as the absence of the baseline pathogen in post-treatment cultures.
-
Incidence of treatment-emergent adverse events.
-
All-cause mortality.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Azithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[5] This binding action blocks the exit of the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. This mechanism is primarily bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal at high concentrations for certain pathogens.
Beyond its direct antibacterial effects, azithromycin is also recognized for its immunomodulatory and anti-inflammatory properties. It can modulate the function of immune cells and reduce the production of pro-inflammatory cytokines, which may contribute to its therapeutic efficacy in certain chronic inflammatory airway diseases.
Caption: Mechanism of Azithromycin action on the bacterial ribosome.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Nuances of Lexithromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural characteristics and in vitro antibacterial performance of Lexithromycin against other prominent macrolide antibiotics, namely Erythromycin, Azithromycin, and Clarithromycin. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery by offering a comprehensive overview of their structural modifications, corresponding antibacterial spectrum, and the methodologies used for their evaluation.
Structural Differences: A Tale of Three Rings and a Methoxime Modification
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The variations in this core structure significantly influence their pharmacokinetic and pharmacodynamic properties.
This compound , a semi-synthetic derivative of Erythromycin, is distinguished by a specific modification at the C9 position of its 14-membered lactone ring. The ketone group present in Erythromycin is replaced by a methoxime group, classifying this compound as Erythromycin 9-(O-methyloxime) . This structural alteration is reported to enhance the compound's hydrophobicity and stability in acidic environments.
In contrast, other common macrolides feature different structural modifications:
-
Erythromycin , the parent compound, possesses a 14-membered lactone ring with a ketone group at C9.
-
Azithromycin is an azalide, featuring a 15-membered ring created by the insertion of a methyl-substituted nitrogen atom into the lactone ring of Erythromycin.
-
Clarithromycin is also a 14-membered macrolide derived from Erythromycin, but it is characterized by the methylation of the hydroxyl group at the C6 position.
These fundamental structural distinctions are visualized in the following diagram:
Comparative In Vitro Antibacterial Activity
The structural modifications outlined above translate into tangible differences in the antibacterial spectrum and potency of these macrolides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other macrolides against key respiratory pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Pathogen | This compound (Erythromycin 9-(O-methyloxime)) (mg/L) | Erythromycin (mg/L) | Azithromycin (mg/L) | Clarithromycin (mg/L) |
| Streptococcus pneumoniae | As or more active than Erythromycin A[1] | 0.015 - 0.5 | 0.06 - 2.0 | 0.015 - 0.5 |
| Haemophilus influenzae | As or more active than Erythromycin A[1] | 1.0 - 16.0 | 0.25 - 2.0 | 2.0 - 16.0 |
| Moraxella catarrhalis | As or more active than Erythromycin A[1] | 0.03 - 0.25 | 0.03 - 0.12 | 0.06 - 0.25 |
| Staphylococcus aureus (Erythromycin-susceptible) | Data not available | 0.12 - 2.0 | 0.5 - 2.0 | 0.12 - 1.0 |
| Staphylococcus aureus (Erythromycin-resistant) | Active (some derivatives)[2] | >2.0 | >2.0 | >2.0 |
Note: Data for this compound is based on studies of 9-O-oxime derivatives of Erythromycin A. Specific MIC values for the methoxime derivative were not detailed in the available literature. Some studies on related 9-O-substituted oxime derivatives have indicated that increased hydrophobicity can be favorable for activity against erythromycin-resistant strains.[2]
Experimental Protocols
The MIC data presented in this guide are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for the broth microdilution method, a common technique for determining MIC values.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent:
- A stock solution of the macrolide antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration.
- Serial two-fold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC of the test organism.
2. Inoculum Preparation:
- The bacterial strain to be tested is grown on an appropriate agar medium overnight.
- Several colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
- A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific supplemented media and incubation conditions (e.g., increased CO₂) are required.
4. Interpretation of Results:
- After incubation, the microtiter plates are examined visually or with a plate reader for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
The workflow for this experimental protocol can be visualized as follows:
Conclusion
The structural divergence of this compound from Erythromycin and other macrolides, specifically the introduction of a methoxime group at the C9 position, suggests potentially altered biological activity. Preliminary studies on related compounds indicate that this class of derivatives may offer comparable or enhanced activity against key respiratory pathogens. However, a comprehensive head-to-head comparison of this compound with other leading macrolides, supported by extensive MIC data against a broad panel of clinical isolates, is warranted to fully elucidate its therapeutic potential. The standardized methodologies outlined in this guide provide a framework for such comparative evaluations, which are crucial for the continued development of effective macrolide antibiotics.
References
- 1. Preparation and in vitro antibacterial activity of 9-O-glycosyloxime derivatives of erythromycin A, a new class of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 6-O-methylerythromycin 9-O-substituted oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro anti-inflammatory effects of Lexithromycin
An Objective Comparison of the In Vitro Anti-inflammatory Effects of Roxithromycin
A Comparative Analysis of the In Vitro Anti-Inflammatory Properties of Roxithromycin
This guide provides a detailed comparison of the in vitro anti-inflammatory effects of the macrolide antibiotic roxithromycin, with other alternatives such as azithromycin and clarithromycin. The information is compiled for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Note on Nomenclature: The user's query specified "Lexithromycin." As this is not a standard recognized name for a macrolide antibiotic in the scientific literature, this guide focuses on "Roxithromycin," a well-studied macrolide with known anti-inflammatory properties, which is the likely intended subject of the query.
Executive Summary
Macrolide antibiotics are known to possess immunomodulatory and anti-inflammatory properties independent of their antimicrobial activity.[1][2][3][4] Among them, roxithromycin has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1] These effects are largely attributed to the suppression of pro-inflammatory cytokine production and the inhibition of key signaling pathways such as NF-κB. Comparative studies suggest that roxithromycin may have more potent anti-inflammatory activity than other macrolides like azithromycin and clarithromycin in certain experimental settings.
Comparative Data on Cytokine Inhibition
The following tables summarize the quantitative data from various studies on the inhibitory effects of roxithromycin and other macrolides on the production of key pro-inflammatory cytokines.
Table 1: Effect of Roxithromycin on Cytokine Production in Human Bronchial Epithelial Cells
| Cytokine | Stimulant | Roxithromycin Concentration | % Inhibition | Reference |
| IL-8 | IL-1α (10 ng/ml) | Concentration-dependent | Significant inhibition reported | |
| IL-6 | IL-1α (10 ng/ml) | Concentration-dependent | Significantly inhibited | |
| GM-CSF | IL-1α (10 ng/ml) | Concentration-dependent | Significantly inhibited |
Table 2: Comparative Effects of Macrolides on Pro-inflammatory Mediator Production by LPS-Stimulated J774 Macrophages
| Mediator | Macrolide (5-80 µM) | Effect | Reference |
| TNF-α | Roxithromycin, Erythromycin, Clarithromycin, Azithromycin | Concentration-dependent reduction | |
| IL-1β | Roxithromycin, Erythromycin, Clarithromycin, Azithromycin | Concentration-dependent reduction | |
| IL-6 | Roxithromycin, Erythromycin, Clarithromycin, Azithromycin | Concentration-dependent reduction | |
| 6-keto-PGF₁α | Roxithromycin, Erythromycin, Clarithromycin, Azithromycin | Concentration-dependent reduction | |
| NO₂⁻ | Roxithromycin, Erythromycin, Clarithromycin, Azithromycin | Concentration-dependent reduction |
Note: In an in vivo model in the same study, roxithromycin was found to be more effective than erythromycin and clarithromycin, while azithromycin had only a slight effect.
Table 3: Effect of Roxithromycin on Pro-inflammatory Cytokine Production by LPS-Stimulated Human Peripheral Blood Monocytes
| Cytokine | Roxithromycin Concentration | Effect | Reference |
| IL-1β | Dose-dependent | Inhibition of production | |
| TNF-α | Dose-dependent | Inhibition of production |
Inhibition of Inflammatory Signaling Pathways
Roxithromycin has been shown to exert its anti-inflammatory effects by modulating intracellular signaling pathways, most notably the NF-κB pathway, which is a critical regulator of the inflammatory response.
In intestinal epithelial cells, roxithromycin significantly suppressed NF-κB DNA-binding activity and the phosphorylation and degradation of its inhibitor, IκB. This inhibitory action on the NF-κB pathway leads to a downregulation of the expression of pro-inflammatory genes, such as IL-8. The diagram below illustrates the inhibition of the NF-κB signaling pathway by roxithromycin.
Caption: Inhibition of the NF-κB signaling pathway by Roxithromycin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the in vitro anti-inflammatory effects of roxithromycin.
1. Inhibition of Cytokine Production in Human Bronchial Epithelial Cells
-
Cell Culture: Normal human bronchial epithelial cells were isolated from bronchi by proteolytic digestion and cultured in a hormonally defined Ham's F-12 medium on collagen-coated plates until confluent.
-
Stimulation: Cells were stimulated with human recombinant IL-1α (10 ng/ml).
-
Drug Treatment: Various concentrations of roxithromycin were added to the cells simultaneously with the IL-1α stimulation.
-
Incubation: The cells were incubated for 24 hours.
-
Cytokine Measurement: The culture supernatants were harvested, and the concentrations of IL-8, IL-6, and GM-CSF were measured using specific enzyme-linked immunosorbent assay (ELISA) kits.
2. Inhibition of Pro-inflammatory Mediators in J774 Macrophages
-
Cell Culture: J774 macrophage cell line was used.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS).
-
Drug Treatment: Cells were treated with various concentrations (5-80 µM) of roxithromycin, clarithromycin, erythromycin, or azithromycin.
-
Mediator Measurement: The production of 6-keto-PGF₁α, nitrites (NO₂⁻), TNF-α, IL-1β, and IL-6 was measured in the culture supernatants. The study also investigated the expression of COX-2 and iNOS proteins.
3. NF-κB Inhibition in Intestinal Epithelial Cells
-
Cell Culture: Human colon carcinoma cell lines HCT116 and COLO205 were used.
-
Stimulation: Cells were stimulated with tumor necrosis factor-α (TNF-α).
-
Drug Treatment: Cells were pretreated with roxithromycin before TNF-α stimulation.
-
NF-κB Activity Assays:
-
Western Blot: To evaluate IκB phosphorylation and degradation, cell lysates were analyzed by Western blotting using antibodies specific for phosphorylated IκB and total IκB.
-
Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA-binding activity, nuclear extracts were prepared and incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The DNA-protein complexes were then separated by polyacrylamide gel electrophoresis.
-
-
Gene Expression Analysis: The expression of IL-8 mRNA was determined by real-time reverse transcription-polymerase chain reaction (RT-PCR).
The diagram below outlines a general workflow for in vitro experiments assessing the anti-inflammatory effects of macrolides.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available in vitro evidence strongly supports the anti-inflammatory properties of roxithromycin. It effectively suppresses the production of multiple pro-inflammatory cytokines and mediators in various cell types, including bronchial epithelial cells, macrophages, and monocytes. A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. While other macrolides like azithromycin and clarithromycin also exhibit anti-inflammatory effects, some studies suggest that roxithromycin may be more potent. This comprehensive data supports further investigation into the therapeutic potential of roxithromycin for inflammatory diseases.
References
- 1. Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparative anti-inflammatory effects of roxithromycin, azithromycin and clarithromycin. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
A Comparative Analysis of Roxithromycin's Cross-Resistance Profile with Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Roxithromycin and its cross-resistance patterns with other prominent macrolide antibiotics, including azithromycin, clarithromycin, and erythromycin. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their in-vitro activity, the underlying mechanisms of resistance, and the experimental methods used to evaluate them.
In-Vitro Activity and Cross-Resistance of Macrolides
Macrolide antibiotics are a class of drugs characterized by a macrocyclic lactone ring, and they function by inhibiting bacterial protein synthesis.[1] Resistance to one macrolide often leads to resistance to others in the same class, a phenomenon known as cross-resistance.[2] The extent of this cross-resistance can vary depending on the specific macrolide and the underlying resistance mechanism of the bacteria.
The in-vitro activity of macrolides is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for Roxithromycin and other macrolides against several common respiratory pathogens.
| Pathogen | Roxithromycin (mg/L) | Azithromycin (mg/L) | Clarithromycin (mg/L) | Erythromycin (mg/L) |
| Streptococcus pneumoniae | 0.13[3] | 2.0[3] | 8.0[3] | 0.06 - 0.125 |
| Haemophilus influenzae | >32.0 | 0.5 - 4.0 | 4.0 - >32.0 | 8.0 |
| Moraxella catarrhalis | 4.0 - >32.0 | 1.0 - 8.0 | 4.0 - >32.0 | N/A |
| Staphylococcus aureus | Active (excluding MRSA) | Active (excluding MRSA) | Active (excluding MRSA) | N/A |
| Streptococcus pyogenes | Active | Active | Active | N/A |
N/A: Data not available in the provided search results.
Studies have shown that azithromycin is generally the most active against Haemophilus influenzae and Moraxella catarrhalis, while clarithromycin is more potent against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, with MICs similar to erythromycin. Roxithromycin's in-vitro activity often mirrors that of erythromycin, although it can be slightly less active against some organisms. For H. influenzae, Roxithromycin MICs have been observed to be two- to fourfold higher than those of erythromycin.
Mechanisms of Macrolide Resistance
Cross-resistance among macrolides is primarily governed by two main mechanisms: target site modification and active drug efflux.
-
Target Site Modification (MLSB Phenotype) : This is one of the most common mechanisms and confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). This resistance is mediated by erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate the 23S rRNA at adenine residue A2058. This methylation reduces the binding affinity of macrolide antibiotics to the bacterial ribosome, thereby inhibiting their action.
-
Active Efflux (M Phenotype) : This mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps. In many streptococci, this is encoded by the mef (macrolide efflux) gene. This mechanism typically confers resistance to 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin, but not to 16-membered macrolides, lincosamides, or streptogramin B.
The following diagrams illustrate these resistance mechanisms.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of macrolides, a key procedure in cross-resistance studies. This protocol is based on the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterial isolate.
Materials:
-
Macrolide antibiotic stock solutions (Roxithromycin, azithromycin, clarithromycin, erythromycin) of known concentrations.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Sterile pipette tips and a multichannel pipettor.
-
Incubator (35°C ± 2°C).
-
Plate reader or visual inspection mirror.
Procedure:
-
Preparation of Antibiotic Dilutions: a. A serial two-fold dilution of each macrolide antibiotic is prepared in CAMHB directly in the 96-well plates. b. The final volume in each well is typically 50 µL or 100 µL. c. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Inoculum Preparation: a. A few colonies of the test bacterium are suspended in saline to match the turbidity of a 0.5 McFarland standard. b. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: a. An equal volume of the standardized inoculum is added to each well of the microtiter plate (except the sterility control), bringing the total volume to 100 µL or 200 µL.
-
Incubation: a. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere enriched with 5% CO2.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
The following diagram outlines the general workflow for a cross-resistance study.
Conclusion
The cross-resistance profile of Roxithromycin is closely linked to the underlying mechanisms of resistance present in bacterial populations. In general, bacteria resistant to erythromycin will also show resistance to Roxithromycin and other macrolides, particularly if the resistance is due to target site modification by erm genes. However, the degree of resistance can vary. For instance, in strains with efflux-mediated resistance, there might be differential activity among the macrolides. A thorough understanding of these patterns, supported by robust in-vitro testing, is crucial for the effective clinical use of macrolide antibiotics and for the development of new antimicrobial agents that can overcome existing resistance mechanisms.
References
- 1. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 2. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of CYP3A4 Inhibition by Clarithromycin and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of two commonly prescribed macrolide antibiotics, clarithromycin and erythromycin, on the cytochrome P450 3A4 (CYP3A4) enzyme. The information presented herein is based on published experimental data to assist researchers in understanding the drug-drug interaction potential of these compounds.
Note on "Lexithromycin": Initial literature searches for "this compound" did not yield results corresponding to a recognized macrolide antibiotic. It is presumed that this may be a typographical error, and this guide will focus on a comparison between the well-documented CYP3A4 inhibitors, erythromycin, and its successor, clarithromycin.
Executive Summary
Both erythromycin and clarithromycin are potent mechanism-based inhibitors of CYP3A4, a critical enzyme responsible for the metabolism of a vast number of therapeutic drugs. Their inhibitory action can lead to significant drug-drug interactions, resulting in elevated plasma concentrations of co-administered drugs and potential toxicity. While both macrolides are strong inhibitors, clinical and in vitro studies suggest that clarithromycin may be a more potent inhibitor of CYP3A4 than erythromycin.
Quantitative Comparison of CYP3A4 Inhibition
The following tables summarize key parameters from in vitro and clinical studies that quantify the inhibitory effects of erythromycin and clarithromycin on CYP3A4.
Table 1: In Vitro Inhibition of CYP3A4
| Parameter | Erythromycin | Clarithromycin | Substrate | Enzyme Source | Reference |
| IC50 | Similar to Clarithromycin | Similar to Erythromycin | Triazolam | Human Liver Microsomes | [1] |
| KI (μM) | 1.12 (unbound) | 0.775 (unbound) | Midazolam | Recombinant CYP3A4.1 | [2] |
| kinact (min-1) | Not specified | Not specified | Midazolam | Recombinant CYP3A4.1 | [2] |
IC50: Half-maximal inhibitory concentration. KI: Concentration of the inhibitor that produces half-maximal inactivation. kinact: Maximal rate of enzyme inactivation.
Table 2: Clinical Drug-Drug Interaction Data
| Interacting Drug | Effect on Triazolam Pharmacokinetics (Oral Administration) | Reference |
| Erythromycin | 52% decrease in clearance; half-life increased from 3.6 to 5.9 hours. | [3] |
| Clarithromycin | Apparent oral clearance decreased to 22% of control value (greater effect than erythromycin). | [4] |
| Interacting Drug | Effect on Midazolam Pharmacokinetics | Reference |
| Erythromycin | Fourfold increase in AUC (oral administration). | |
| Clarithromycin | AUC increased 174% (IV administration) and 600% (oral administration). |
Mechanism of Inhibition
Erythromycin and clarithromycin are mechanism-based inhibitors of CYP3A4. This means they are initially substrates for the enzyme. Upon metabolism, they form a reactive nitrosoalkane metabolite which then covalently binds to the heme iron of the cytochrome P450 enzyme, forming a stable, inactive metabolic-intermediate complex. This inactivation is irreversible, and restoration of enzyme activity requires the synthesis of new CYP3A4 protein.
Mechanism of CYP3A4 Inactivation by Macrolides
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the inhibitory potential of a compound against CYP3A4, based on methodologies described in the scientific literature.
Objective: To determine the IC50, KI, and kinact values of a test compound (e.g., erythromycin, clarithromycin) for CYP3A4-mediated metabolism of a probe substrate (e.g., midazolam, testosterone).
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
Probe substrate (e.g., midazolam)
-
Test inhibitor (e.g., erythromycin, clarithromycin)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: All reagents are prepared in appropriate solvents and buffers. A stock solution of the test inhibitor is serially diluted to obtain a range of concentrations.
-
Pre-incubation (for mechanism-based inhibition):
-
A mixture containing HLM or recombinant CYP3A4, buffer, and the test inhibitor at various concentrations is prepared.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is pre-incubated for various time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
-
Incubation with Probe Substrate:
-
Following the pre-incubation, the probe substrate (e.g., midazolam) is added to the mixture.
-
The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, during which the substrate is metabolized by the remaining active CYP3A4.
-
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically cold acetonitrile or methanol, which may also contain an internal standard for the analytical assay.
-
Sample Processing: The quenched samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The rate of metabolite formation is calculated for each inhibitor concentration and pre-incubation time.
-
For direct inhibition (no pre-incubation), the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
For mechanism-based inhibition, the natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kobs) for each inhibitor concentration.
-
The kobs values are then plotted against the inhibitor concentration to determine the KI and kinact.
-
Workflow for In Vitro CYP3A4 Inhibition Assay
Conclusion
The available data strongly indicate that both erythromycin and clarithromycin are significant inhibitors of CYP3A4. Clarithromycin appears to be a more potent inhibitor than erythromycin, as evidenced by its lower unbound KI value in vitro and a greater impact on the pharmacokinetics of CYP3A4 substrates in clinical studies. The mechanism-based nature of this inhibition underscores the potential for clinically significant drug-drug interactions, which can persist even after the macrolide has been cleared from the systemic circulation. Researchers and drug development professionals should exercise caution when co-administering these macrolides with drugs that are primarily metabolized by CYP3A4 and consider therapeutic drug monitoring or the use of alternative antibiotics with a lower potential for CYP3A4 inhibition, such as azithromycin.
References
- 1. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dustri.com [dustri.com]
- 3. A pharmacokinetic drug interaction between erythromycin and triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Stability Analysis of Roxithromycin: A Methodological Guide
A direct head-to-head stability comparison between Lexithromycin and Roxithromycin could not be conducted as no scientific literature or data was found for a compound named "this compound" in the available databases. Therefore, this guide provides a comprehensive overview of the stability of Roxithromycin, supported by experimental data and detailed protocols from published research.
Roxithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin and is noted for its acid stability.[1] Understanding its stability under various stress conditions is crucial for its formulation, storage, and therapeutic efficacy. This guide summarizes findings from forced degradation studies, outlining the conditions under which Roxithromycin degrades and the methodologies used to assess its stability.
Quantitative Stability Data for Roxithromycin
Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] The stability of Roxithromycin has been evaluated under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation/Recovery | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant degradation | [3] |
| 1.0 M HCl | Room Temperature | 24 hours | Partial degradation | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Some degradation | [3] |
| 1.0 M NaOH | 75°C | Not specified | Complete degradation | ||
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | Potential for oxidation | |
| 3% and 15% (v/v) H₂O₂ | 75°C | Not specified | Sensitive to both concentrations | ||
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Moderate degradation | |
| Dry Heat | 100°C | 6 and 24 hours | Highly stable | ||
| Photolytic Degradation | UV light | 254 nm | 24 hours | Minimal degradation expected | |
| UV radiation | 254 and 360 nm | 6 and 24 hours | Highly stable |
Note: The term "significant," "some," "partial," and "moderate" degradation are as described in the source literature and may not represent precise quantitative values. The recovery percentages from one study were 85.11±0.49% for acidic stress, and 82.19 ± 1.12% for photolytic stress.
Roxithromycin has been shown to be particularly susceptible to degradation under strong alkaline and acidic conditions, especially at elevated temperatures. It exhibits greater stability under thermal and photolytic stress. One study noted that Roxithromycin gelates under acidic conditions, which can delay tablet disintegration and drug release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of Roxithromycin.
1. Forced Degradation (Stress Testing) Protocol
-
Objective: To determine the intrinsic stability of Roxithromycin by subjecting it to various stress conditions as per International Conference on Harmonization (ICH) guidelines.
-
Preparation of Stock Solution: A stock solution of Roxithromycin is prepared by dissolving the substance in methanol to achieve a desired concentration (e.g., 100 ppm).
-
Acidic Degradation:
-
To a 5.0 mL stock solution, 5.0 mL of 0.1 M and 1.0 M hydrochloric acid (HCl) are added separately.
-
The mixtures are kept at room temperature for 24 hours.
-
These experiments are also conducted at 75°C for 30 minutes.
-
-
Alkaline Degradation:
-
To a 5.0 mL stock solution, 5.0 mL of 0.1 M and 1.0 M sodium hydroxide (NaOH) are added separately.
-
The mixtures are kept at room temperature for 24 hours.
-
These experiments are also conducted at 75°C for 30 minutes.
-
-
Oxidative Degradation:
-
To a 5.0 mL stock solution, 5.0 mL of 6% (v/v) and 30% (v/v) hydrogen peroxide (H₂O₂) are added separately to achieve final concentrations of 3% and 15% (v/v) H₂O₂, respectively.
-
The mixtures are kept at room temperature for 24 hours.
-
These experiments are also conducted at 75°C for 30 minutes.
-
-
Thermal Degradation:
-
Roxithromycin is exposed to a temperature of 100°C for 6 and 24 hours.
-
After exposure, the solid drug is dissolved and diluted with methanol to a final concentration of 100 ppm.
-
-
Photolytic Degradation:
-
Solid Roxithromycin samples are irradiated with UV radiation at peak intensities of 254 and 360 nm for 6 and 24 hours.
-
Following irradiation, the samples are dissolved and diluted with methanol to a final concentration of 100 ppm.
-
-
Analysis: The stressed samples are analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the extent of degradation.
2. Stability-Indicating HPLC Method
-
Objective: To develop a chromatographic method capable of separating Roxithromycin from its degradation products, allowing for accurate quantification of the intact drug.
-
Chromatographic System: A reversed-phase liquid chromatograph equipped with a UV detector.
-
Column: ODS C18 (150 × 4.6 mm i.d.).
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 215 nm.
-
Temperature: Ambient.
-
Quantification: The method demonstrated good linearity over a concentration range of 10.0-150.0 µg/mL. The detection and quantification limits were 2.5 µg/mL and 8.4 µg/mL, respectively.
Visualizations
The following diagrams illustrate the workflow for the forced degradation studies and the general signaling pathway concept for drug analysis.
Caption: Workflow for Forced Degradation Studies of Roxithromycin.
Caption: Analytical Pathway for Stability-Indicating HPLC Method.
References
Validating the Antibacterial Spectrum of Lexithromycin Against Modern Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Lexithromycin (Roxithromycin) against contemporary clinical isolates of key respiratory pathogens. Its in-vitro activity is benchmarked against other commonly used antibiotics, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Comparative In-Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of this compound and comparator agents is summarized below. Data is presented as MIC90 values, representing the minimum concentration required to inhibit the growth of 90% of clinical isolates. While this compound has demonstrated historical efficacy, it is crucial to consider the age of some available data in the context of evolving resistance patterns.
| Pathogen | This compound (Roxithromycin) | Azithromycin | Clarithromycin | Levofloxacin |
| Streptococcus pneumoniae | No recent MIC90 data found | 0.25 µg/mL[1][2] | 0.063 µg/mL[1][2] | 1.0 µg/mL[3] |
| Haemophilus influenzae | 8.0 µg/mL | No recent MIC90 data found | No recent MIC90 data found | 0.03 µg/mL |
| Moraxella catarrhalis | 0.25 µg/mL | No recent MIC90 data found | 0.38 µg/mL | 0.047 µg/mL |
Note on Data: The provided MIC90 value for this compound against H. influenzae is from older research. While a meta-analysis showed an overall bacteriological response rate of 83% for this compound in treating infections with this pathogen, contemporary MIC data is needed for a more accurate assessment of its current standing. For M. catarrhalis, a 2012 Canadian study reported 100% susceptibility of clinical isolates to clarithromycin and levofloxacin. A study on isolates from Taiwan also indicated high susceptibility of M. catarrhalis to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a generalized procedure for determining MIC values based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Clinical bacterial isolates of S. pneumoniae, H. influenzae, and M. catarrhalis.
-
This compound and comparator antibiotic powders of known potency.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Haemophilus Test Medium (HTM) for H. influenzae.
-
Lysed horse blood.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator (35°C ± 2°C).
-
Microplate reader or visual assessment aid.
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in CAMHB (or HTM for H. influenzae) in the microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the clinical isolates on appropriate agar plates. Suspend colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO2.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Mechanism of Action and Signaling Pathways
Antibacterial Mechanism of Action
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the exit of the growing polypeptide chain. This action prevents the translation of messenger RNA (mRNA) into proteins that are essential for bacterial growth and replication.
Immunomodulatory Effects on Host Inflammatory Pathways
Beyond their direct antibacterial effects, macrolides, including this compound, are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating cytokine production and signaling pathways within immune cells. This can lead to a reduction in inflammation, which may be beneficial in the context of bacterial infections. Key effects include the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8, and the modulation of transcription factors like NF-κB.
Conclusion
This compound maintains in-vitro activity against key respiratory pathogens, particularly Moraxella catarrhalis. However, for Streptococcus pneumoniae and Haemophilus influenzae, the rise of resistance to macrolides necessitates the use of recent surveillance data for informed clinical and developmental decisions. The immunomodulatory properties of this compound present an additional area of interest for its therapeutic application. Continuous monitoring of the susceptibility of clinical isolates to this compound and other macrolides is crucial to guide their effective use in treating respiratory tract infections.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Lexithromycin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Lexithromycin. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the environment.
Researchers and drug development professionals working with this compound must prioritize safety due to its potential hazards. While there are some conflicting classifications, a conservative approach is recommended. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
To minimize exposure risk, a comprehensive suite of personal protective equipment is required when handling this compound.
| Body Area | Personal Protective Equipment (PPE) | Standard |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when a splash hazard exists. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][3]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended[2][4]. | Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. An acid-resistant apron can offer additional protection. | The gown should cover the body from neck to knees and wrap around the back. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Closed-toe shoes are required for all laboratory work. | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical at every stage of the experimental process.
1. Preparation and Planning:
-
Risk Assessment: Conduct a thorough risk assessment before commencing any experiment.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound to be familiar with its hazards and handling precautions.
-
Emergency Preparedness: Ensure all lab personnel are aware of the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.
-
Work Area Designation: Designate a specific area for handling this compound. The work surface should be covered with disposable, plastic-backed absorbent paper.
2. Handling Procedures:
-
PPE: Don all required PPE as outlined in the table above before handling the compound.
-
Ventilation: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an enclosure or a balance with a draft shield within the fume hood to prevent the dispersal of fine particles when weighing the compound.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
General Precautions: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant. Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life. Follow all federal, state, and local regulations for hazardous waste disposal. Drug take-back programs are the preferred method for disposing of unused medicines. If a take-back program is not available, the FDA provides guidance on in-home disposal, but this should be a last resort for a substance toxic to aquatic life.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
